5-Bromoquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIBVPSBIRPADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734926 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261733-77-0 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromoquinolin-3-ol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] 5-Bromoquinolin-3-ol, a distinct member of this family, is poised at the intersection of structural motifs known to impart significant pharmacological effects. While direct mechanistic studies on this specific molecule are not yet prevalent in the public scientific literature, a robust hypothesis for its mechanism of action can be formulated based on extensive research into its structural analogs. This guide synthesizes the current understanding of bromo- and hydroxy-substituted quinolines to propose a multi-faceted mechanism of action for this compound, focusing on its potential as an anticancer and antimicrobial agent. We will delve into the chemical rationale behind these hypotheses, propose experimental workflows for their validation, and provide a forward-looking perspective on its therapeutic potential.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug development, forming the core of numerous approved therapeutics.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological macromolecules. The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions, which can modulate its electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.[4]
Derivatives of quinoline have been successfully developed as antimalarials (e.g., chloroquine, mefloquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan, irinotecan).[3] The biological activity of these compounds is intimately linked to their substitution patterns. For instance, the 7-chloro group in chloroquine is crucial for its antimalarial activity, while the 4-amino group is also a key feature.[4] This underscores the importance of a detailed structure-activity relationship (SAR) analysis for any new quinoline derivative.
This compound possesses two key substituents: a bromine atom at the 5-position and a hydroxyl group at the 3-position. The bromine atom can act as a hydrogen bond acceptor and can influence the molecule's lipophilicity and metabolic stability. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its position at the C-3 position is of particular interest, as substitutions at this position have been shown to be critical for certain biological activities.[5] Based on the known bioactivities of related bromo- and hydroxy-quinolines, we hypothesize that this compound primarily exerts its effects through the inhibition of key enzymes involved in DNA replication and maintenance, and potentially through the disruption of microbial cell processes.
Hypothesized Mechanisms of Action
Given the structural features of this compound, we propose two primary, potentially overlapping, mechanisms of action: anticancer and antimicrobial.
Anticancer Activity: A Focus on Topoisomerase Inhibition
A significant body of evidence points to the ability of quinoline derivatives to act as anticancer agents by targeting topoisomerases.[6][7] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
We hypothesize that this compound functions as a topoisomerase inhibitor. The planar quinoline ring system can intercalate between DNA base pairs, while the substituents at the 3- and 5-positions could then interact with the topoisomerase enzyme itself, stabilizing the DNA-enzyme cleavage complex. This "poisoned" complex prevents the re-ligation of the DNA strand, leading to double-strand breaks and cell death.
Specifically, bromo-derivatives of 8-substituted quinolines have demonstrated potential as topoisomerase I inhibitors.[8] It is plausible that the bromine atom of this compound contributes to the binding affinity and inhibitory potency against topoisomerases.
Caption: Hypothesized pathway of this compound inducing apoptosis via topoisomerase inhibition.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase and Topoisomerase IV
The quinolone family of antibiotics, such as ciprofloxacin, famously target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them excellent targets for selective antimicrobial therapy.
We propose that this compound may also exhibit antimicrobial activity through the inhibition of these bacterial enzymes. Similar to its hypothesized anticancer mechanism, the quinoline core could interact with the bacterial topoisomerase-DNA complex. Studies on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV.[9] This suggests that the presence of a bromine atom on the quinoline scaffold can be a key determinant for potent antibacterial activity.
Caption: Proposed antimicrobial mechanism of this compound targeting bacterial topoisomerases.
Experimental Validation Protocols
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on purified topoisomerase enzymes.
Protocol: Topoisomerase I Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of this compound in a suitable assay buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for DNA relaxation.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of relaxed DNA in each lane to determine the IC50 value of this compound. A known Topoisomerase I inhibitor like camptothecin should be used as a positive control.
A similar assay can be performed for bacterial DNA gyrase (supercoiling assay) and Topoisomerase IV (decatenation assay) to assess antimicrobial activity.
Cell-Based Assays for Anticancer Activity
Objective: To evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Protocol: Broth Microdilution Method
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Analog Studies
While specific data for this compound is pending experimental determination, the following table summarizes the activity of related bromoquinoline derivatives to provide context for expected potency.
| Compound/Derivative Class | Target/Activity | IC50/MIC Value | Reference |
| 9-bromo-substituted indolizinoquinoline-5,12-diones | Anti-MRSA Activity | MIC: 0.031 µg/mL | [9] |
| Brominated 8-hydroxyquinolines | Antiproliferative (C6, HeLa, HT29 cells) | IC50: 6.7 to 25.6 µg/mL | [8] |
| 6-Bromo-5-nitroquinoline | Antiproliferative (HT29 cells) | Lower cytotoxicity than 5-FU | [10] |
Conclusion and Future Directions
This compound is a compound of significant interest for drug discovery, possessing structural motifs that suggest potent anticancer and antimicrobial activities. The hypothesized mechanisms of action, primarily centered on the inhibition of topoisomerase enzymes, are well-grounded in the extensive literature on quinoline derivatives. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses.
Future research should focus on the synthesis and biological evaluation of this compound and its analogs to establish a clear structure-activity relationship. Further studies to elucidate its off-target effects and pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The exploration of its potential as a dual anticancer and antimicrobial agent could also open up new avenues for combating drug-resistant infections in cancer patients.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-Bromoquinolin-3-ol: An In-depth Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The structural framework of 5-Bromoquinolin-3-ol dictates its spectroscopic signature. The quinoline core is a bicyclic aromatic system, giving rise to complex signals in the aromatic region of the NMR spectrum. The hydroxyl group will exhibit a characteristic stretching frequency in the IR spectrum, and its proton's chemical shift in ¹H NMR will be sensitive to solvent and concentration. The bromine atom's primary influence will be observed in the mass spectrum through its distinct isotopic pattern and in the ¹³C NMR spectrum through its electronic effect on the attached carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system, and one signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | d | ~2.5 |
| H-4 | ~7.4 - 7.6 | d | ~2.5 |
| H-6 | ~7.8 - 8.0 | dd | ~8.5, 7.5 |
| H-7 | ~7.6 - 7.8 | t | ~7.5 |
| H-8 | ~7.9 - 8.1 | dd | ~8.5, 1.0 |
| 3-OH | Variable (~9.5 - 10.5) | br s | - |
Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.
Interpretation and Causality:
-
H-2 and H-4: These protons are part of the pyridine ring and are deshielded by the adjacent electronegative nitrogen atom. They are expected to appear as doublets due to coupling with each other.
-
H-6, H-7, and H-8: These protons on the benzene ring will exhibit chemical shifts and coupling patterns typical of a substituted benzene system. The bromine at C-5 will influence the electronic environment of these protons.
-
3-OH: The hydroxyl proton's chemical shift is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. In DMSO-d₆, it is expected to appear as a broad singlet at a relatively high chemical shift.
¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals for the nine carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~150 - 153 |
| C-4 | ~110 - 113 |
| C-4a | ~140 - 143 |
| C-5 | ~118 - 121 |
| C-6 | ~130 - 133 |
| C-7 | ~125 - 128 |
| C-8 | ~128 - 131 |
| C-8a | ~127 - 130 |
Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.
Interpretation and Causality:
-
C-2 and C-3: C-2 is deshielded by the adjacent nitrogen atom. C-3 is directly attached to the electronegative oxygen atom, leading to a significant downfield shift.
-
C-5: The carbon atom directly bonded to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect, though this is often less pronounced than the electronic effects on neighboring carbons.
-
Quaternary Carbons (C-4a, C-8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Spectrometer Setup and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
For ¹H NMR, a standard one-pulse sequence is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1300 | Strong |
| C-Br stretch | 500 - 650 | Medium |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature in the IR spectrum of this compound is expected to be a broad, strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds within the aromatic quinoline ring.
-
Ring Vibrations: The complex pattern of absorptions in the 1500-1650 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline scaffold.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range is expected for the stretching vibration of the phenolic C-O bond.
-
C-Br Stretch: The absorption due to the carbon-bromine bond typically appears in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring a small amount of the neat solid to be placed on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]⁺ for C₉H₆⁷⁹BrNO at m/z ≈ 223
-
[M+2]⁺ for C₉H₆⁸¹BrNO at m/z ≈ 225
-
-
Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of CO, HCN, or Br.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is chosen based on the sample's properties and the desired information.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a logical process that integrates data from multiple spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data based on the compound's structure and data from analogous molecules. The interpretation of ¹H and ¹³C NMR spectra reveals the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of accurate structural assignment in chemical research and drug development.
References
A Technical Guide to Quantum Chemical Calculations for 5-Bromoquinolin-3-ol: A DFT-Based Approach for Drug Development
Abstract
This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 5-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational methods in modern drug discovery, this document details the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of the title molecule. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and simulation of UV-Vis spectra. All protocols are presented to be self-validating, promoting scientific integrity and accuracy.
Introduction: Bridging Computation and Medicinal Chemistry
The Significance of this compound
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1] The specific functionalization of the quinoline ring, such as the introduction of a bromine atom and a hydroxyl group in this compound, can significantly modulate its physicochemical properties and biological activity. The bromine atom can enhance reactivity for further synthetic modification, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[2]
The Role of Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the drug design and development pipeline.[3][4][5] DFT allows for the accurate prediction of molecular properties such as geometry, electronic structure, and reactivity, at a fraction of the time and cost of empirical methods.[6] By modeling molecular behavior at the electronic level, researchers can gain profound insights into drug-receptor interactions, metabolic stability, and other key parameters that govern a molecule's therapeutic potential.[4][7] This in silico approach accelerates the identification and optimization of lead compounds.
Objectives of This Guide
This technical guide aims to provide a rigorous, step-by-step framework for performing DFT calculations on this compound. The objectives are to:
-
Establish a reliable computational protocol for geometry optimization and electronic structure analysis.
-
Detail the calculation and interpretation of key quantum chemical descriptors relevant to drug design.
-
Provide a workflow for simulating and interpreting spectroscopic data.
-
Offer a self-validating methodology that ensures the scientific rigor of the computational results.
Theoretical Framework and Computational Methodology
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction.[5] This approach offers an exceptional balance of computational accuracy and efficiency, making it the workhorse for computational studies of pharmaceutically relevant molecules.[5] This guide employs DFT to determine the ground state energy and other molecular properties derived from the electron density.[4]
Selecting the Appropriate Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing excellent insights into the mechanisms of drug action and for its reliability in calculating the geometries and electronic properties of organic molecules.[5][8]
-
Basis Set: 6-311++G(d,p) The 6-311++G(d,p) basis set is a robust choice for molecules containing heteroatoms and halogens.[8][9]
-
6-311G: A triple-split valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak, non-covalent interactions like hydrogen bonds.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[9]
-
Software Selection
Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are suitable for these calculations.[10] The protocols described herein are presented in a format that is readily adaptable to most major computational chemistry software.
Step-by-Step Computational Protocol
This section outlines the complete workflow for the quantum chemical analysis of this compound.
Workflow Overview
The computational process follows a logical sequence to ensure accuracy and validation at each stage.
Caption: Computational workflow for this compound.
Protocol Details
Step 1: Molecule Building Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro). Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).
Step 2: Input File Preparation Create an input file for your quantum chemistry software. A sample Gaussian input file would look like this:
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after optimization.
-
Pop=NBO: Keyword to request a Natural Bond Orbital analysis.[11]
Step 3: Geometry Optimization Submit the input file to the software. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).
Step 4: Frequency Analysis (Self-Validation) This is a critical validation step. After optimization, the frequency calculation computes the vibrational modes of the molecule.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (transition state) or a higher-order saddle point, and the geometry is not a stable structure. The initial structure must then be perturbed and re-optimized.
Step 5: Electronic Properties Analysis From the optimized structure, several key electronic properties are calculated.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[12] It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack.[12][13][14] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack. This is vital for understanding drug-receptor interactions.[15][16]
Step 6: Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs).[11][17]
-
Key Outputs: NBO provides natural atomic charges, hybridization of orbitals, and details on donor-acceptor (hyperconjugative) interactions.[18][19] The second-order perturbation analysis within NBO quantifies the stabilization energy (E2) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which is key to understanding intramolecular charge transfer.[11]
Step 7: Simulating the UV-Vis Spectrum The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[20][21] This calculation provides the excitation energies and oscillator strengths of electronic transitions.
-
Protocol: Use the optimized ground-state geometry and perform a TD-DFT calculation. A typical keyword in Gaussian would be TD(NStates=10, Singlets). This will calculate the first 10 singlet excited states. The results can be compared with experimental UV-Vis spectra for further validation of the computational method.[22][23]
Analysis and Interpretation of Results
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Key Quantum Chemical Descriptors for this compound
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | Value | Hartrees | Thermodynamic stability |
| EHOMO | Value | eV | Electron-donating ability |
| ELUMO | Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity/kinetic stability |
| Dipole Moment | Value | Debye | Molecular polarity |
| Ionization Potential (I ≈ -EHOMO) | Value | eV | Energy to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | Value | eV | Energy released when adding an electron |
| Chemical Hardness (η ≈ ΔE/2) | Value | eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Value | eV | Propensity to accept electrons |
Note: Values are placeholders and must be populated from calculation output.
Table 2: Selected NBO Second-Order Perturbation Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ*(C-C) | Value | n → σ* |
| π(C=C) | π*(C=N) | Value | π → π* |
| ... | ... | ... | ... |
Note: This table highlights the most significant intramolecular charge transfer interactions.
Relationships and Implications
The calculated properties are interconnected and provide a holistic view of the molecule's behavior, which is essential for drug design.
Caption: Relationship between calculated properties and drug design implications.
Conclusion and Future Directions
This guide has established an authoritative and self-validating protocol for the quantum chemical analysis of this compound using DFT. The described workflow, from geometry optimization to the analysis of electronic and spectroscopic properties, provides a powerful framework for characterizing this molecule and its derivatives. The insights gained from these calculations—understanding reactivity through FMO and MEP analysis, and intramolecular interactions via NBO—are directly applicable to the rational design of new therapeutic agents.[7] By accurately predicting molecular properties, these computational techniques significantly reduce experimental cycles, saving time and resources in the drug discovery process.[3]
Future work should focus on applying this validated methodology to a series of this compound derivatives to establish quantitative structure-activity relationships (QSAR). Furthermore, these calculations can serve as the foundation for more advanced simulations, such as molecular docking studies and molecular dynamics (MD) simulations, to explicitly model the interaction of these compounds with their biological targets.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 3. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]
- 4. longdom.org [longdom.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. NBO [cup.uni-muenchen.de]
- 12. MEP [cup.uni-muenchen.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. q-chem.com [q-chem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
In Silico Modeling of 5-Bromoquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Imperative for In Silico Modeling in Quinoline-Based Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The functionalization of this scaffold offers a rich chemical space for the design of novel therapeutics. 5-Bromoquinolin-3-ol derivatives, in particular, present a compelling starting point for drug discovery campaigns. The 3-hydroxyl group offers a crucial hydrogen bonding moiety, while the 5-bromo substitution provides a vector for further chemical modification and potential halogen bonding interactions.[3][4][5]
However, the synthesis and biological evaluation of extensive chemical libraries are resource-intensive endeavors. In silico modeling provides a rational, cost-effective, and accelerated pathway to navigate this chemical space, prioritize high-potential candidates, and elucidate mechanisms of action. This guide provides a comprehensive technical overview of a robust in silico workflow for the characterization and optimization of this compound derivatives, grounded in the principles of scientific integrity and field-proven insights.
Section 1: Foundational Physicochemical Characterization and Derivative Library Design
A successful in silico campaign begins with a thorough understanding of the lead scaffold and a rationally designed virtual library.
Core Scaffold Analysis: this compound
The unique properties of the this compound scaffold dictate the strategic choices in subsequent modeling steps.
-
The 3-Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor.[6] Its presence is anticipated to be a key determinant in ligand-protein interactions, anchoring the molecule within a binding site.[4][7] Furthermore, the hydroxyl group can influence aqueous solubility and metabolic pathways, critical parameters in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[8][9][10]
-
The 5-Bromo Substituent: The bromine atom introduces several key features. It adds significant steric bulk and increases the lipophilicity of the molecule.[3] Its electron-withdrawing nature can modulate the electronics of the quinoline ring system.[11] Critically, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[5] The bromine also serves as a synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the exploration of a wider chemical space.[12]
Virtual Library Design and Enumeration
The design of a virtual library of derivatives should be guided by the principles of Structure-Activity Relationship (SAR) exploration. The goal is to introduce chemical diversity at specific vectors to probe key interactions and optimize desired properties. For the this compound scaffold, strategic modifications could include:
-
Derivatization of the 3-hydroxyl group: Conversion to ethers or esters can modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.
-
Substitution at other positions on the quinoline ring: Introducing various functional groups (e.g., small alkyls, amides, sulfonamides) can explore additional binding pockets and fine-tune physicochemical properties.
-
Bioisosteric replacement of the 5-bromo substituent: Replacing bromine with other halogens (Cl, F) or isosteric groups (e.g., CF3, CN) can systematically probe the impact of size, electronics, and halogen bonding potential on activity and ADMET properties.[13][14]
A well-designed virtual library should balance chemical diversity with synthetic feasibility.
Section 2: Target Identification and Structure-Based Drug Design
For many quinoline derivatives, the therapeutic effect is achieved through the inhibition of specific protein targets, often enzymes like kinases or topoisomerases.[9] Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors.
Target Selection and Protein Preparation
The initial step is to identify a relevant biological target. This is often informed by existing literature on the biological activities of similar quinoline derivatives or through broader systems biology approaches. Once a target is selected, its 3D structure, typically from the Protein Data Bank (PDB), must be meticulously prepared for modeling.
Experimental Protocol: Protein Preparation for Molecular Docking
-
Obtain Crystal Structure: Download the PDB file of the target protein. If multiple structures are available, select one with a high resolution and a co-crystallized ligand similar to the quinoline scaffold, if possible.
-
Pre-processing: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding or protein stability.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Protonation States: Determine the appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] It is a cornerstone of SBDD, enabling the rapid screening of a virtual library to identify compounds with a high likelihood of binding to the target.[16][17]
Workflow for Molecular Docking of this compound Derivatives
Caption: Molecular Docking Workflow
Causality Behind Experimental Choices:
-
Ligand Preparation: Accurate 3D structures and charge models are critical for reliable docking. For this compound, it is important to consider the potential tautomeric states of the 3-hydroxyl group.
-
Receptor Grid Generation: The binding site is typically defined based on the location of a co-crystallized ligand or through pocket detection algorithms. The grid should be large enough to accommodate the derivatives in the virtual library.
-
Scoring Function: The choice of scoring function is crucial. Different functions may prioritize different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). It is often advisable to use multiple scoring functions to build consensus.
-
Pose Analysis: The top-ranked poses should be visually inspected to ensure that they make sense from a chemical perspective. Key interactions to look for with this compound derivatives include:
-
Hydrogen bonds involving the 3-hydroxyl group.
-
Potential halogen bonds from the 5-bromo substituent to electron-rich atoms (e.g., backbone carbonyls).
-
Pi-stacking interactions with aromatic residues.
-
A summary of hypothetical docking results for a small set of derivatives against a kinase target is presented in Table 1.
| Compound ID | Derivative | Docking Score (kcal/mol) | Key Interactions |
| Lead-01 | This compound | -7.5 | H-bond with catalytic lysine, pi-stacking with phenylalanine |
| Deriv-01 | 5-Chloroquinolin-3-ol | -7.2 | H-bond with catalytic lysine, pi-stacking with phenylalanine |
| Deriv-02 | 5-Bromo-3-methoxyquinoline | -6.8 | Pi-stacking with phenylalanine (loss of H-bond) |
| Deriv-03 | 5-Bromo-3-ol-7-aminoquinoline | -8.2 | H-bond with catalytic lysine, additional H-bond with aspartate |
Table 1: Example Molecular Docking Results
Section 3: Ligand-Based Drug Design: When a Target Structure is Unknown
In cases where a high-quality 3D structure of the biological target is not available, ligand-based drug design (LBDD) methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18] A robust QSAR model can be used to predict the activity of novel, untested compounds.[3][19]
Workflow for 3D-QSAR (CoMFA/CoMSIA) Modeling
Caption: 3D-QSAR Modeling Workflow
Causality Behind Experimental Choices:
-
Dataset Selection: The quality and diversity of the training set are paramount for building a predictive QSAR model. The activity data should span several orders of magnitude.
-
Molecular Alignment: The alignment hypothesis is the most critical step in 3D-QSAR. For this compound derivatives, aligning based on the rigid quinoline scaffold is a logical starting point.
-
Model Validation: A QSAR model is only useful if it can accurately predict the activity of new compounds. Rigorous internal and external validation is essential to avoid overfitting.
The output of a 3D-QSAR analysis is often visualized as contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity. These maps provide intuitive guidance for designing more potent derivatives.
Section 4: Refining Predictions with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand binding, biological systems are dynamic. Molecular dynamics (MD) simulations can provide a more realistic picture of the ligand-receptor complex by simulating the movements of atoms over time.[11][20]
Assessing Binding Stability and Conformational Changes
MD simulations are particularly useful for:
-
Validating docking poses: An unstable docking pose will often dissociate from the binding site during an MD simulation.
-
Identifying key stable interactions: Analyzing the trajectory of the simulation can reveal which hydrogen bonds and other interactions are maintained over time.
-
Observing protein conformational changes: Ligand binding can induce changes in the protein's shape, which can be captured by MD simulations.
Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Protein Complex
-
System Setup: Place the docked ligand-protein complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to the desired temperature and allow the pressure to equilibrate.
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample relevant conformational states.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interaction energies.
Section 5: Predicting Drug-Likeness and Toxicity (ADMET)
A potent compound is not necessarily a good drug. Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[21] Numerous in silico models are available to predict these properties.[22][23][24]
Key ADMET Parameters for In Silico Prediction
-
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are commonly predicted.
-
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important.
-
Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes can guide chemical modifications to improve metabolic stability. The 3-hydroxyl group in our scaffold is a potential site for glucuronidation.
-
Excretion: Predictions of renal clearance can be informative.
-
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Data Presentation: Predicted ADMET Properties
| Compound ID | LogP | Aqueous Solubility (logS) | BBB Permeant? | hERG Inhibitor? | Ames Mutagenic? |
| Lead-01 | 2.8 | -3.5 | Yes | Low Risk | No |
| Deriv-03 | 2.5 | -3.2 | Yes | Low Risk | No |
| Deriv-04 | 4.5 | -5.1 | No | High Risk | No |
Table 2: Example In Silico ADMET Prediction Results
Section 6: Integrated Modeling Workflow and Decision Making
The power of in silico modeling lies in the integration of these various techniques into a cohesive workflow that informs decision-making at each stage of the drug discovery process.
Integrated In Silico Workflow
Caption: Integrated In Silico Drug Discovery Workflow
This iterative process, where computational predictions guide the selection of a small number of high-potential compounds for synthesis and in vitro testing, dramatically enhances the efficiency and success rate of drug discovery campaigns. The insights gained from in vitro assays can then be used to refine the in silico models, creating a virtuous cycle of design, prediction, and validation.
Conclusion
The in silico modeling of this compound derivatives offers a powerful paradigm for the rational design of novel therapeutics. By strategically employing a suite of computational tools, from molecular docking and QSAR to molecular dynamics and ADMET prediction, researchers can navigate the vast chemical space of quinoline derivatives with greater precision and efficiency. This guide has outlined a robust, field-proven workflow, emphasizing the causal reasoning behind key methodological choices. The successful application of these in silico strategies will undoubtedly accelerate the discovery and development of the next generation of quinoline-based medicines.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 4. Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. In Silico Exploration of Aryl Halides Analogues as Checkpoint Kinase 1 Inhibitors by Using 3D QSAR, Molecular Docking Study, and ADMET Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
Biodegradation pathway of quinolinol compounds
An In-depth Technical Guide to the Biodegradation Pathways of Quinolinol Compounds
Introduction
Quinolinol compounds, and their parent structure quinoline, are nitrogen-containing heterocyclic aromatic compounds. They are prevalent in industrial waste streams, particularly from coking plants, chemical synthesis, and pharmaceutical manufacturing. Due to their inherent toxicity, mutagenicity, and carcinogenicity, their presence in the environment poses a significant risk to ecosystems and human health. While physical and chemical remediation methods exist, they often suffer from high costs and the potential for generating secondary pollutants. Biological treatment, or bioremediation, has emerged as a promising, cost-effective, and environmentally benign technology for the removal of these recalcitrant pollutants.[1]
This guide provides a comprehensive technical overview of the microbial degradation of quinolinol compounds. It is intended for researchers, scientists, and drug development professionals engaged in environmental biotechnology, microbiology, and pharmacology. We will explore the intricate enzymatic pathways elucidated in various microorganisms, delve into the genetic basis of these catabolic capabilities, and provide field-proven methodologies for studying these complex biological processes.
Aerobic Biodegradation Pathways of Quinoline
Under aerobic conditions, the microbial degradation of quinoline is initiated by an oxidative attack, typically hydroxylation, which destabilizes the aromatic ring system and facilitates subsequent cleavage. Bacteria have evolved several sophisticated pathways to mineralize quinoline, with two being predominantly characterized: the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway.[1][2] A common initial step in nearly all reported aerobic pathways is the hydroxylation of quinoline at the C-2 position to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone.[1][3]
The 8-Hydroxycoumarin Pathway
This pathway is frequently observed in Pseudomonas species, such as Pseudomonas putida.[4] It involves the sequential hydroxylation of the pyridine ring followed by its cleavage.
Key Intermediates:
-
Quinoline
-
2-Hydroxyquinoline (2(1H)-Quinolinone) : The initial hydroxylation product.[4]
-
2,8-Dihydroxyquinoline : A second hydroxylation event occurs at the C-8 position.[4]
-
8-Hydroxycoumarin : Formed via the cleavage of the C-N bond in the pyridine ring, releasing ammonia.[4]
-
2,3-Dihydroxyphenylpropionic Acid : Results from the hydrolytic cleavage of the lactone ring of 8-hydroxycoumarin.[5]
-
Downstream Metabolism : The resulting dihydroxylated aromatic compound is then susceptible to ring cleavage by dioxygenases, funneling the products into the central carbon metabolism, typically the Tricarboxylic Acid (TCA) cycle.[1]
References
Methodological & Application
Application Note & Protocol: High-Throughput Screening of 5-Bromoquinolin-3-ol Derivatives for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of 5-bromoquinolin-3-ol derivatives, a promising scaffold in modern medicinal chemistry.[1][2][3] We will detail a robust and efficient workflow for identifying and validating novel kinase inhibitors from a diverse chemical library. The protocols herein are designed to be adaptable and provide a foundational framework for drug discovery campaigns targeting the kinome. We will cover the primary biochemical screen, secondary confirmatory and potency assays, and essential counter-screens to eliminate false positives, culminating in the identification of high-quality lead compounds.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][4] Its rigid structure and synthetic tractability make it an ideal scaffold for designing targeted therapies.[4][5] Specifically, quinoline derivatives have shown significant promise as inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer.[4][5] The this compound core, in particular, offers a versatile platform for generating chemical diversity through substitution at various positions, allowing for the fine-tuning of potency and selectivity. This application note will guide researchers through a state-of-the-art HTS cascade designed to unlock the therapeutic potential of a this compound derivative library.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently sift through a large library of compounds to identify promising "hits" and advance them to the "lead" stage.[6][7][8] Our workflow is designed to maximize efficiency and data quality while minimizing the risk of pursuing false positives.
Figure 1: A comprehensive HTS workflow for the identification of kinase inhibitors.
Primary Screening: Identifying Initial Hits
The primary screen is the first pass through the compound library, designed for speed and robustness to identify any compound with potential activity against the target kinase. For this, we will employ a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[9][10]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. Inhibitors of the kinase will result in a lower luminescent signal.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Primary HTS of this compound Derivatives
Materials:
-
Target Kinase (e.g., a tyrosine kinase relevant to your research)
-
Kinase Substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivative library (dissolved in DMSO)
-
Assay Buffer (specific to the kinase)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of each this compound derivative (at 10 mM in DMSO) into individual wells of a 384-well plate. This results in a final assay concentration of 10 µM. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells on each plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase and its substrate in the appropriate assay buffer.
-
Initiation of Kinase Reaction: Add 2.5 µL of the kinase/substrate mixture to each well.
-
ATP Addition: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Hit Selection
The raw luminescence data should be normalized to the plate controls. A common metric for hit selection is the Z'-factor, which assesses the quality of the assay.[11]
-
Z'-factor Calculation:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor > 0.5 is considered robust for HTS.
-
-
Hit Identification: Compounds that exhibit a percent inhibition greater than a predefined cutoff (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
Hit Confirmation and Triage: Eliminating False Positives
Primary hits must be subjected to a series of confirmatory and counter-screens to ensure they are genuine and specific inhibitors of the target kinase.[12][13]
Hit Confirmation
The first step is to re-test the primary hits in the same ADP-Glo™ assay to confirm their activity. This eliminates any hits that were the result of random experimental error.
Counter-Screening for Assay Interference
Many HTS assays, particularly those using luciferase, can be prone to interference from compounds in the screening library.[14][15] A counter-screen is essential to identify and eliminate these false positives.
Protocol: Luciferase Inhibition Counter-Screen
This assay is performed without the target kinase to identify compounds that directly inhibit the luciferase enzyme used in the ADP-Glo™ detection step.
-
Follow the primary screening protocol, but replace the kinase/substrate mixture with assay buffer.
-
Compounds that show a decrease in luminescence in this format are likely luciferase inhibitors and should be flagged as false positives.
Cytotoxicity Screening
It is crucial to determine if the observed inhibition of kinase activity is due to a direct effect on the enzyme or a result of compound-induced cell death in cellular assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[16][17][18]
Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Plating: Seed a relevant cell line in a 384-well clear-bottom plate and incubate overnight.
-
Compound Treatment: Add the confirmed hits at various concentrations to the cells.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 24-72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Data Acquisition: Measure luminescence. A decrease in signal indicates a reduction in cell viability.
Secondary and Orthogonal Assays: Potency and Specificity
Validated hits are then subjected to more rigorous testing to determine their potency and confirm their mechanism of action using a different assay technology.
Dose-Response (IC50) Determination
The potency of the validated hits is determined by generating a dose-response curve in the primary ADP-Glo™ assay. This involves testing the compounds over a range of concentrations (e.g., 10-point serial dilutions) to calculate the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Values for Validated Hits
| Compound ID | IC50 (µM) in ADP-Glo™ Assay |
| BQ-001 | 0.25 |
| BQ-007 | 1.1 |
| BQ-015 | 0.08 |
| BQ-023 | 5.6 |
Orthogonal Assay
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that utilizes a different detection technology.[13] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[19]
From Hit to Lead: The Path Forward
Compounds that demonstrate potent and specific inhibition in both the primary and orthogonal assays are considered high-quality hits. The next phase in the drug discovery process is the hit-to-lead (H2L) stage.[6][7][20] This involves:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[21]
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.[6][20]
Figure 3: The iterative process of hit-to-lead optimization.
Conclusion
The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel kinase inhibitors. By employing a carefully designed and rigorously validated HTS cascade, researchers can efficiently identify and advance potent and specific lead compounds for further development. The protocols and strategies outlined in this application note provide a solid foundation for a successful drug discovery campaign.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Hit to lead - Wikipedia [en.wikipedia.org]
- 7. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 8. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. promega.com [promega.com]
- 18. youtube.com [youtube.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. excelra.com [excelra.com]
- 21. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
Application Note & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 5-Bromoquinolin-3-ol
Introduction
5-Bromoquinolin-3-ol is a heterocyclic organic compound belonging to the quinoline family. While quinoline derivatives are a cornerstone in medicinal chemistry with a broad spectrum of biological activities, the specific cytotoxic profile and mechanism of action for this compound are not yet extensively characterized. Preliminary assessment of a compound's effect on cell viability and the mode of cell death is a critical first step in drug discovery and toxicology. A compound may induce cell death through various mechanisms, primarily categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death resulting from injury).
This guide provides a comprehensive, multi-parametric approach to characterize the in vitro cytotoxicity of this compound. We will move beyond a single-endpoint assay to build a more complete picture of the compound's cellular impact. By integrating three distinct and widely validated cell-based assays, researchers can concurrently assess:
-
Metabolic Viability: Measuring the reduction of cellular metabolic activity, a hallmark of declining cell health.
-
Membrane Integrity: Quantifying the leakage of intracellular components, a definitive indicator of irreversible cell damage and necrosis.
-
Apoptotic Activity: Detecting the activation of key executioner caspases, which are central to the apoptotic signaling cascade.
This integrated workflow is designed to provide robust, reproducible, and insightful data for drug development professionals and researchers investigating novel chemical entities.
Section 1: Foundational Assay Principles
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1][2] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living cells.[1] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3]
Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[4][5] When the plasma membrane is compromised—a key feature of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[4] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[6] This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically.[5][6] The amount of color is directly proportional to the amount of LDH released, and thus to the number of dead or membrane-damaged cells.[6][7]
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Apoptosis is a controlled, energy-dependent process of cell suicide. A key event in the apoptotic cascade is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are "executioner" caspases, responsible for cleaving key cellular substrates to orchestrate the dismantling of the cell.[8] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[9] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[9][10]
Section 2: Materials and Reagents
Cell Lines:
-
Human hepatocellular carcinoma (HepG2): A common line for hepatotoxicity studies.[11]
-
Human colon adenocarcinoma (Caco-2): A model for intestinal absorption and toxicity.[11]
-
Note: The choice of cell line should be guided by the intended application of the compound.
Core Reagents:
-
This compound (user-supplied)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Positive control for cytotoxicity (e.g., 10% Triton™ X-100 for LDH assay, Staurosporine for Caspase assay)
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (absorbance capabilities for MTT/LDH, luminescence for Caspase)
-
96-well flat-bottom, clear tissue culture plates (for MTT/LDH)
-
96-well flat-bottom, white-walled plates (for Caspase-Glo®)
-
Multichannel pipette
Section 3: Core Experimental Protocols
Preliminary Step: Compound Preparation
The solubility of the test compound is a critical parameter. This compound is generally soluble in DMSO.
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the experiment.
-
Crucially , ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol: General Cell Seeding
-
Culture the chosen cell line (e.g., HepG2) in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells/well (in 100 µL) for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of the appropriate 96-well plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
Protocol: MTT Assay for Metabolic Viability
-
Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[1][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
Protocol: LDH Release Assay for Membrane Integrity
-
Experimental Setup: Seed cells and treat with this compound as described in steps 3.2 and 3.3.1. It is critical to set up the following controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells with medium + DMSO.
-
Maximum LDH Release Control: Treat cells with 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits, or Triton X-100) 45 minutes before the assay endpoint.[13]
-
Medium Background Control: Complete medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this reaction mix to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[13]
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Experimental Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in steps 3.2 and 3.3.1. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[10]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[10]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[10]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Section 4: Data Analysis and Interpretation
Data Calculation
-
MTT Assay:
-
% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) * 100
-
-
LDH Assay:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = (Experimental_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release) * 100
-
-
Caspase-Glo® 3/7 Assay:
-
Fold Increase in Activity = Luminescence_Sample / Luminescence_VehicleControl
-
Data Presentation
Summarize the dose-response data in tables and plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of the response).
Table 1: Example Dose-Response Data for this compound after 24h Treatment
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Fold Increase (Caspase-3/7) |
| 0 (Vehicle) | 100.0 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 95.3 ± 5.1 | 6.8 ± 1.5 | 1.2 ± 0.2 |
| 5 | 80.1 ± 6.2 | 15.4 ± 2.3 | 2.5 ± 0.4 |
| 10 | 52.4 ± 4.8 | 35.7 ± 3.1 | 4.8 ± 0.6 |
| 25 | 21.5 ± 3.9 | 75.1 ± 5.5 | 2.1 ± 0.3 |
| 50 | 8.9 ± 2.1 | 88.3 ± 4.7 | 1.3 ± 0.2 |
| Staurosporine (1µM) | 15.2 ± 3.3 | 25.6 ± 2.9 | 8.5 ± 0.9 |
Integrated Interpretation
By comparing the results from all three assays, a more nuanced understanding of the cytotoxic mechanism can be formed:
-
Primarily Apoptotic: A significant decrease in MTT viability corresponds with a strong, dose-dependent increase in Caspase-3/7 activity. The LDH release may be minimal at lower concentrations or only increase at later time points/higher concentrations as cells enter secondary necrosis.
-
Primarily Necrotic: A sharp increase in LDH release occurs concurrently with the loss of MTT viability. Caspase-3/7 activation would be minimal or nonexistent.
-
Mixed or Other Mechanism: Complex results, such as a drop in viability without significant LDH release or caspase activation, may suggest other mechanisms like cytostatic effects (growth arrest) or autophagy, which would require further investigation.
Section 5: Visualized Workflows and Principles
Diagram 1: General Cytotoxicity Testing Workflow
Caption: Overall workflow for assessing this compound cytotoxicity.
Diagram 2: Principle of the MTT Assay
Caption: MTT is reduced to purple formazan by viable cells.
Diagram 3: Principle of the LDH Assay
Caption: LDH released from damaged cells creates a colored product.
Diagram 4: Principle of the Caspase-3/7 Assay
Caption: Active Caspase-3/7 cleaves a substrate to produce light.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Utilization of 5-Bromoquinolin-3-ol in the Development of Novel Anti-Cancer Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to form various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[2] In the realm of oncology, numerous quinoline-based compounds have been successfully developed into clinically approved drugs, such as Lenvatinib for thyroid cancer and Topotecan for ovarian and lung cancer.[3]
Quinoline derivatives exert their anti-cancer effects through a multitude of mechanisms.[1][4] These include, but are not limited to, the inhibition of crucial enzymes like topoisomerases and protein kinases, intercalation into DNA, and the disruption of tubulin polymerization, a key process in cell division.[5][6][7] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.[8] This document provides a prospective guide on leveraging a specific, underexplored starting material, 5-Bromoquinolin-3-ol , for the rational design and evaluation of a new generation of anti-cancer therapeutic candidates.
This compound: A Versatile Building Block for Novel Drug Candidates
This compound is a unique starting material that offers two distinct points for chemical modification: the bromine atom at the 5-position and the hydroxyl group at the 3-position.
-
The Bromine Handle: The bromine atom is an excellent functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive exploration of the chemical space and the generation of large compound libraries for screening.
-
The Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters, or it can participate in condensation reactions. This functionalization can significantly impact the molecule's solubility, hydrogen bonding capacity, and overall pharmacokinetic profile.
The strategic combination of these two reactive sites provides a powerful platform for creating a diverse array of novel quinoline derivatives with the potential for potent and selective anti-cancer activity. While direct studies on the anti-cancer applications of this compound are not yet prevalent in the literature, the known activities of other substituted 3-hydroxyquinolines and bromoquinolines provide a strong rationale for its investigation.[9][10]
Proposed Synthetic Strategy and Target Compound Classes
The development of novel anti-cancer agents from this compound can be envisioned as a multi-step process involving the synthesis of diverse derivatives followed by rigorous biological evaluation.
Diagram: Synthetic Workflow
Caption: Proposed workflow for the synthesis and evaluation of this compound derivatives.
Key Biological Targets and Signaling Pathways
Based on the known mechanisms of other quinoline-based anti-cancer agents, derivatives of this compound could potentially target several critical pathways involved in cancer cell proliferation and survival.[7][11]
Diagram: Potential Signaling Pathways Targeted by Quinoline Derivatives
Caption: Plausible signaling pathways that could be targeted by novel this compound derivatives.
Experimental Protocols: In Vitro Evaluation of Anti-Cancer Activity
A tiered screening approach is recommended to efficiently identify promising lead compounds from the synthesized library.[8][12]
Primary Screening: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][13] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Secondary Screening: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[16] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[18]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold 1X PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Mechanistic Study: Cell Cycle Analysis
Many anti-cancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2] Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[19]
Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Gate on single cells to exclude doublets.
-
Data Analysis: Generate a DNA content histogram. The fluorescence intensity will correspond to the DNA content: G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA). Quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The data generated from these assays should be systematically organized to facilitate the identification of structure-activity relationships (SAR).
Table 1: Hypothetical In Vitro Anti-Cancer Activity Data for this compound Derivatives
| Compound ID | R¹ (at C3-O) | R² (at C5) | Cell Line | IC₅₀ (µM) | % Apoptosis (at IC₅₀) | Cell Cycle Arrest Phase |
| Parent | -H | -Br | MCF-7 | >100 | <5% | No significant change |
| DERIV-01 | -CH₃ | -Br | MCF-7 | 75.2 | 10.1% | No significant change |
| DERIV-02 | -H | -Phenyl | MCF-7 | 22.5 | 35.8% | G2/M |
| DERIV-03 | -CH₃ | -Phenyl | MCF-7 | 15.8 | 42.3% | G2/M |
| DERIV-04 | -H | -4-Fluorophenyl | MCF-7 | 8.9 | 65.2% | G2/M |
| Doxorubicin | N/A | N/A | MCF-7 | 0.8 | 78.5% | G2/M |
This table presents hypothetical data for illustrative purposes.
Analysis of such data will reveal how modifications at the C3 and C5 positions influence cytotoxicity, apoptosis induction, and cell cycle effects, guiding the next round of compound design and optimization.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for the development of novel anti-cancer agents. Its dual functional handles allow for the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of these novel derivatives. By correlating chemical structure with biological activity, researchers can elucidate critical structure-activity relationships, paving the way for the identification of potent and selective lead compounds for further preclinical development.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Semantic Scholar [semanticscholar.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 5-Bromoquinolin-3-ol analogs
An in-depth guide to the Structure-Activity Relationship (SAR) studies of 5-Bromoquinolin-3-ol analogs, designed for researchers and drug development professionals. This document provides a strategic framework, from analog design and synthesis to detailed protocols for biological evaluation and data interpretation.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This nitrogen-containing heterocyclic structure is found in numerous approved drugs and natural products, demonstrating a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling researchers to fine-tune its pharmacological profile for specific therapeutic targets.[1][6]
Within this diverse family, the this compound core represents a particularly compelling starting point for drug discovery. The strategic placement of a bromine atom at the C5-position and a hydroxyl group at the C3-position provides key chemical handles that can profoundly influence the molecule's interaction with biological targets. The halogen at C5 can enhance binding affinity through halogen bonding and modulate pharmacokinetic properties, while the C3-hydroxyl group can serve as a critical hydrogen bond donor or acceptor.[7][8]
This application note provides a comprehensive, experience-driven guide for conducting systematic Structure-Activity Relationship (SAR) studies on this compound analogs. We will move beyond a simple listing of steps to explain the underlying scientific rationale, offering detailed, self-validating protocols for synthesis, characterization, and biological evaluation, with a focus on identifying novel kinase inhibitors.
Strategic Design of the Analog Library
A successful SAR study begins with a rational design of the compound library. The goal is to systematically probe the chemical space around the this compound scaffold to understand how different structural modifications impact biological activity.[9]
Core Rationale: Our strategy involves maintaining the core this compound structure while introducing a diverse set of substituents at key positions, primarily C2 and C7. These positions are often solvent-exposed in enzyme binding pockets and allow for modifications that can explore steric, electronic, and lipophilic interactions without disrupting the core pharmacophore.
-
C2-Position: Modifications here can influence the planarity and electronic distribution of the pyridine ring. We will explore the introduction of small alkyl groups, aryl rings, and heteroaromatic systems.
-
C7-Position: This position is frequently modified in quinolone antibacterials to enhance potency and cell penetration.[7][10] We will introduce various amines and alkyl chains to probe for potential interactions with hydrophobic pockets or charged residues in a target kinase.
Caption: Rational design of the this compound analog library.
Synthesis and Characterization Workflow
The synthesis of the designed analogs must be robust and amenable to diversification. Following synthesis, rigorous purification and characterization are mandatory to ensure that the biological data generated is reliable and directly attributable to the tested compound.
Protocol 1: General Synthesis of C2-Substituted this compound Analogs
This protocol outlines a general synthetic route adapted from established quinoline synthesis methodologies. The key step involves a condensation reaction to form the quinoline core, followed by functionalization.
Materials:
-
5-Bromo-2-aminoacetophenone
-
Various aldehydes or α-ketoesters (for C2-diversification)
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide)
-
Solvents (e.g., Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 5-bromo-2-aminoacetophenone (1 equivalent) in ethanol.
-
Add the desired aldehyde or α-ketoester (1.1 equivalents) and a catalytic amount of a suitable base (e.g., piperidine for aldehydes).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, cool the reaction mixture. Add a stronger base (e.g., NaOH solution) and stir at room temperature or heat gently to facilitate the intramolecular cyclization to form the quinolin-3-ol ring.
-
Workup: Neutralize the reaction mixture with a weak acid (e.g., acetic acid or NH4Cl solution) and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Scientist's Note: The choice of base and reaction conditions for the cyclization step is critical and may require optimization for different C2-substituents to maximize yield and minimize side products.
Protocol 2: Purification and Structural Characterization
Purification:
-
Subject the crude product to flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent system, adjusting polarity based on the properties of each analog.
-
Combine the pure fractions and evaporate the solvent. If necessary, perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Characterization and Purity Analysis:
-
Structural Confirmation:
-
Mass Spectrometry (MS): Dissolve a small sample in methanol or acetonitrile and analyze via LC-MS to confirm the molecular weight of the synthesized analog.[11][12]
-
Nuclear Magnetic Resonance (NMR): Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and isomeric purity.[13]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the final compound using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). Purity should be ≥95% as determined by the peak area at a relevant UV wavelength (e.g., 254 nm).[14]
-
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different biological activities of quinoline [wisdomlib.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 8. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. academic.oup.com [academic.oup.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 5-Bromoquinolin-3-ol
Introduction: The Strategic Value of the 5-Bromoquinolin-3-ol Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery, allowing for the fine-tuning of biological activity and physicochemical properties.[3] this compound, in particular, represents a versatile building block. The bromine atom at the C5-position serves as a reactive handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[4] Simultaneously, the hydroxyl group at the C3-position offers a potential point for further derivatization or can act as a key pharmacophoric feature.
However, the presence of the acidic hydroxyl group necessitates a carefully planned synthetic strategy. It can interfere with the catalytic cycle of many cross-coupling reactions by reacting with bases or organometallic intermediates. Therefore, a protection-functionalization-deprotection sequence is often the most logical and reliable approach to harnessing the full synthetic potential of this molecule.
This guide provides detailed, field-proven protocols for the derivatization of this compound through a series of critical palladium-catalyzed reactions. We will cover the essential protection of the hydroxyl group, followed by protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, and conclude with the final deprotection step. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both success and understanding.
Part 1: Protection of the 3-Hydroxyl Group - A Prerequisite for Success
To prevent interference with the downstream cross-coupling reactions, the acidic proton of the 3-hydroxyl group must be replaced with a robust, yet readily cleavable, protecting group. The benzyl (Bn) ether is an excellent choice due to its stability under a wide range of basic and organometallic conditions and its facile removal via catalytic hydrogenolysis, a method that is typically compatible with the quinoline core and many of the functional groups to be installed.[5][6]
Protocol 1: O-Benzylation of this compound
This procedure details the Williamson ether synthesis for the protection of the hydroxyl group.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.2 equiv) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding alkoxide. The reaction is exothermic and generates hydrogen gas, hence the need for slow addition and an inert atmosphere.
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 equiv) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-3-(benzyloxy)quinoline.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the hydroxyl group protected, the C5-bromo position is now primed for functionalization. The following protocols are adapted from established procedures for structurally similar bromo-N-heterocycles and represent robust starting points for optimization.[5][7][8][9][10][11]
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures, valued for its mild conditions and broad functional group tolerance.[12]
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-3-(benzyloxy)quinoline
Materials:
-
5-Bromo-3-(benzyloxy)quinoline (1.0 equiv)
-
Aryl- or Vinylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 4:1 mixture)
-
Schlenk tube or microwave vial
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine 5-bromo-3-(benzyloxy)quinoline, the boronic acid derivative, and K₃PO₄.
-
Catalyst and Ligand: Add Pd(OAc)₂ and the SPhos ligand. Causality Note: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition of the palladium to the aryl bromide and the subsequent reductive elimination step, leading to higher efficiency for challenging substrates.[13]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-18 hours, with vigorous stirring.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Highly effective for a broad range of boronic acids.[13] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | A classic, reliable system, though may be less active for hindered partners. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-90 | Good for heteroaryl boronic acids. |
B. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming substituted olefins which are versatile intermediates.[9][10]
Protocol 3: Heck Reaction of 5-Bromo-3-(benzyloxy)quinoline
Materials:
-
5-Bromo-3-(benzyloxy)quinoline (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-3-(benzyloxy)quinoline, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, followed by triethylamine and the alkene via syringe. Causality Note: Et₃N acts as a base to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]
-
Heating: Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Work-up and Purification: Cool the mixture, filter through Celite® to remove palladium black, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., EtOAc), wash with water and brine, dry, and concentrate. Purify by column chromatography.
Table 2: Common Conditions for the Heck Reaction
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN / DMF | 100-120 | Standard conditions for aryl bromides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 110 | Bulky phosphine ligand can improve efficiency. |
| None (ligandless) | None | NaOAc | NMP | 120-140 | Often requires higher temperatures and polar aprotic solvents. |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14] The protocol below is adapted from a highly analogous system, the amination of 5-bromo-8-benzyloxyquinoline.[7][15]
Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-3-(benzyloxy)quinoline
Materials:
-
5-Bromo-3-(benzyloxy)quinoline (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Glovebox Setup: Inside a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, JohnPhos, and NaOt-Bu. Causality Note: This reaction is highly sensitive to air and moisture. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. The bulky, electron-rich JohnPhos ligand is crucial for facilitating the reductive elimination step to form the C-N bond.[6]
-
Reagent Addition: Add 5-bromo-3-(benzyloxy)quinoline and anhydrous toluene. Finally, add the amine.
-
Heating: Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with toluene and filter through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Effective Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | JohnPhos | NaOt-Bu | Toluene | 110 | Highly effective for a range of primary and secondary amines.[7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Alternative system, often good for less reactive amines. |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Bidentate ligand system, can be effective for specific substrates.[14] |
D. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation for accessing functionalized alkynes used in pharmaceuticals and materials.[8]
Protocol 5: Sonogashira Coupling of 5-Bromo-3-(benzyloxy)quinoline
Materials:
-
5-Bromo-3-(benzyloxy)quinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-3-(benzyloxy)quinoline, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous THF and triethylamine. Causality Note: The Sonogashira reaction employs a dual catalytic system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step. Et₃N serves as both the base and a solvent.[11]
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.
Table 4: Common Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Temp. (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF / DMF | 25-60 | Classic and widely used conditions. |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80 | Alternative amine base. |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | 60-80 | Useful for substrates sensitive to amine bases. |
Part 3: Deprotection - Unveiling the Final Product
The final step is the removal of the benzyl protecting group to regenerate the 3-hydroxyl functionality. Catalytic hydrogenation is the method of choice as it is clean and typically high-yielding.
Protocol 6: Debenzylation via Catalytic Hydrogenation
This procedure is adapted from the deprotection of a 5-anilino-8-benzyloxyquinoline derivative.[15]
Materials:
-
5-Substituted-3-(benzyloxy)quinoline derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the benzylated quinoline derivative (1.0 equiv) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C (approx. 10 mol% Pd) to the solution. Safety Note: Pd/C can be pyrophoric; handle under a stream of inert gas.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction Progression: Stir the suspension vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature for 4-12 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in air. Wet the pad with solvent during filtration.
-
Final Product: Rinse the filter cake with ethanol. Combine the filtrates and concentrate under reduced pressure to yield the final 5-substituted-quinolin-3-ol product, which can be further purified by recrystallization or chromatography if necessary.
Visualization of Key Processes
To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.
General Workflow Diagram
Caption: Overall synthetic workflow for the functionalization of this compound.
Catalytic Cycle Diagrams
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-mediated functionalization of heteroaromatic cations: comparative study on quinolizinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Topic: High-Throughput Analysis of 5-Bromoquinolin-3-ol: Validated HPLC and GC-MS Methodologies
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides two robust, validated analytical methods for the quantification and identification of 5-Bromoquinolin-3-ol, a key heterocyclic building block in pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties—specifically its polarity imparted by the hydroxyl group—we present distinct, optimized protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The HPLC method offers a direct, high-throughput approach for routine quantification, while the GC-MS method provides orthogonal confirmation and enhanced sensitivity. This document details the scientific rationale behind parameter selection, provides step-by-step protocols for sample preparation and analysis, and outlines a framework for method validation, ensuring data integrity and reproducibility for researchers in drug discovery and quality control.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the bromine and hydroxyl functional groups serve as versatile handles for synthetic elaboration.[1][2] Accurate and precise analytical methods are therefore critical for monitoring reaction kinetics, assessing purity in synthetic intermediates, and performing quality control on starting materials.
The analytical challenge presented by this compound stems from its polarity. The hydroxyl group (-OH) makes the molecule amenable to reversed-phase HPLC but can lead to poor retention on traditional C18 stationary phases.[3] For GC-MS, this same polar functional group renders the molecule non-volatile and prone to thermal degradation, necessitating a chemical derivatization step to enable analysis.[4][5] This guide addresses these challenges by presenting tailored methodologies for both platforms.
Physicochemical Properties of this compound
| Property | Value / Description | Impact on Analysis |
| Molecular Formula | C₉H₆BrNO | --- |
| Molecular Weight | 224.05 g/mol [2][6] | Influences mass spectrometry settings. |
| Structure | Quinoline ring with a hydroxyl group at position 3 and a bromine atom at position 5. | The aromatic system allows for strong UV absorbance. The polar -OH group dictates chromatographic behavior. |
| Polarity | Polar, due to the hydroxyl functional group. | Requires careful column and mobile phase selection for retention in HPLC. Prevents direct analysis by GC. |
| Solubility | Moderately soluble in organic solvents like methanol and acetonitrile; less soluble in water.[7] | Dictates the choice of sample diluent and mobile phase composition. |
| Volatility | Low; solid at room temperature.[2] | Makes derivatization a mandatory step for GC-MS analysis to increase volatility.[8] |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: Reversed-phase HPLC is the primary technique for the analysis of polar to moderately non-polar compounds. To overcome the poor retention often seen with polar analytes on standard C18 columns, this method employs a stationary phase with an alternative selectivity. A phenyl-hexyl phase is selected to promote π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic quinoline structure of the analyte, thereby enhancing retention and providing excellent peak shape. UV detection is ideal due to the strong chromophore of the quinoline ring system.[9]
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)[10]
-
0.45 µm PTFE syringe filters
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for routine quantitative analysis. |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Provides alternative selectivity and enhanced retention for aromatic compounds via π-π interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape by suppressing silanol activity and ensuring consistent analyte protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 80% B over 10 min | Ensures elution of the analyte with good peak shape and allows for column cleaning post-injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility of retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 230 nm | Wavelength of high absorbance for the quinoline ring system, providing good sensitivity. |
| Run Time | 15 minutes | Includes gradient elution and re-equilibration. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.[11]
4. Analysis and Quantification:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.999 is required.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: Direct GC-MS analysis of this compound is unfeasible due to its low volatility and the presence of a polar hydroxyl group. This protocol employs a silylation derivatization step, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] This reaction, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), creates a more volatile and thermally stable TMS-ether derivative that is well-suited for GC analysis.[12] Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering higher specificity than UV detection.[13]
GC-MS Workflow with Derivatization
Caption: GC-MS analysis workflow including the critical derivatization step.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
2 mL GC vials with screw caps and septa
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Provides high separation efficiency and definitive identification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar column ideal for separating a wide range of derivatized compounds.[14] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 20°C/min, hold 5 min | Separates the analyte from solvent and derivatizing agent byproducts.[14] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra.[13] |
| MS Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode provides structural information, while SIM mode enhances sensitivity and selectivity for quantification. |
3. Derivatization and Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound in anhydrous pyridine.
-
In a 2 mL GC vial, place 100 µL of the stock solution (or a sample solution in pyridine).
-
Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst to improve the reaction rate.[12]
-
Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection. If necessary, the sample can be diluted with ethyl acetate.
-
Prepare calibration standards by derivatizing solutions of known concentrations using the same procedure.
4. Analysis and Quantification:
-
Inject the derivatized calibration standards to generate a calibration curve.
-
For quantification, use SIM mode, monitoring characteristic ions of the derivatized this compound (TMS-ether). The molecular ion (M+) and key fragment ions should be selected.
-
Inject the derivatized samples.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a derivatized reference standard.
-
Quantify using the calibration curve generated from the derivatized standards.
Method Validation and Data Integrity
Both described methods should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure their suitability for the intended purpose. Key validation parameters include:
-
Specificity: Ensuring no interference from diluents or matrix components at the analyte's retention time.
-
Linearity: Demonstrating a linear relationship between concentration and response (R² > 0.999).
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a known standard at different concentrations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[15]
Cross-validation between the HPLC and GC-MS methods is recommended for critical samples to ensure the highest level of data confidence.[16]
Conclusion
This application note provides two distinct, robust, and scientifically-grounded methods for the analysis of this compound. The HPLC-UV method is a rapid and reliable technique for routine quantification, leveraging an alternative stationary phase to achieve excellent chromatography for this polar compound. The GC-MS method, which incorporates a necessary silylation step, serves as a powerful orthogonal technique for confirmatory analysis, providing definitive structural information and high sensitivity. By detailing the rationale behind the chosen parameters and providing step-by-step protocols, these methods can be readily implemented by researchers and quality control professionals to ensure the integrity and quality of this compound in their work.
References
- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. 1261733-77-0|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 8. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madison-proceedings.com [madison-proceedings.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for 5-Bromoquinolin-3-ol Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. The inherent properties of the quinoline scaffold, particularly the presence of a nitrogen lone pair and the hydroxyl group, can lead to catalyst inhibition and unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic routes and achieve higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures you might encounter when using this compound in various palladium-catalyzed coupling reactions.
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reaction, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted this compound.
Potential Cause & Explanation
This is a classic symptom of catalyst deactivation or inhibition, a frequent issue with nitrogen-containing heterocycles like quinolines.[1] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, forming stable off-cycle complexes that prevent the catalyst from participating in the desired catalytic cycle.[1] This effectively "poisons" the catalyst. The hydroxyl group at the 3-position may also contribute to this deactivation through coordination.[2] Furthermore, for certain reactions like Buchwald-Hartwig amination, aryl chlorides are known to be less reactive due to the difficulty of the oxidative addition step; while we are using a bromide, the overall electronic nature of the substrate can still impede this crucial first step.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Hydrodehalogenation Byproduct (Quinolin-3-ol)
Your reaction yields a mixture of the desired coupled product and a significant amount of quinolin-3-ol, where the bromine has been replaced by a hydrogen atom.
Potential Cause & Explanation
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[4] It can occur through several pathways, including the reaction of the aryl-palladium intermediate with trace water, the amine, or other hydrogen sources in the reaction mixture. This process is often more prevalent at higher temperatures or when the desired cross-coupling is slow.
Suggested Solutions
-
Lower the Reaction Temperature : If possible, reducing the temperature may disfavor the hydrodehalogenation pathway relative to the desired coupling.[5]
-
Use a Bulky Ligand : Sterically hindered ligands, such as XPhos or BrettPhos, can accelerate the rate-limiting reductive elimination step, which outcompetes the hydrodehalogenation pathway.[6]
-
Ensure Anhydrous Conditions : Meticulously dry all reagents and solvents. The use of molecular sieves can be beneficial, though their compatibility should be checked.[7]
-
Choice of Base : For Buchwald-Hartwig aminations, switching from an alkoxide base (like NaOt-Bu) to a carbonate or phosphate base (like K₃PO₄ or Cs₂CO₃) can sometimes reduce this side reaction.
Problem 3: Reaction Stalls Before Completion
The reaction proceeds initially, as confirmed by early time-point analysis, but stops before all the starting material is consumed, even after extended reaction times.
Potential Cause & Explanation
This indicates gradual catalyst deactivation.[1] While initial poisoning might be overcome by the reaction conditions, the catalyst may be slowly degrading over time. This can be due to thermal instability or fouling of the catalyst by the quinoline substrate, product, or byproducts.[1] In some cases, phosphine-based ligands can oxidize if the inert atmosphere is not rigorously maintained, leading to inactive catalyst species.[1]
Suggested Solutions
-
Use a More Robust Catalyst System : Pre-formed catalysts, especially those from later generations (e.g., G3-XPhos), are often more stable and resistant to degradation.[8]
-
Increase Ligand-to-Metal Ratio : Adding a slight excess of the ligand (e.g., a 1.5:1 or 2:1 ligand-to-palladium ratio) can sometimes protect the catalyst and extend its lifetime.
-
Check for Oxygen Contamination : Ensure your inert gas line is pure and that the reaction vessel is well-sealed. Even small, continuous leaks can kill the catalyst over time.[5]
-
Staged Addition of Catalyst : In some difficult cases, a second charge of the catalyst mid-reaction can help push the reaction to completion, although this is less desirable for process efficiency.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends heavily on the specific coupling reaction (e.g., Suzuki, Heck, etc.) and the coupling partner. However, for a challenging substrate like this compound, here are some guiding principles:
-
Palladium Source : Start with common palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[9] However, for consistency and higher activity, pre-formed catalysts (precatalysts) are often superior as they provide a cleaner entry into the catalytic cycle.[3][8]
-
Ligand Choice : This is the most critical parameter. Due to the potential for catalyst poisoning by the quinoline nitrogen, bulky, electron-rich phosphine ligands are highly recommended.[5][6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, helping the desired reaction outcompete deactivation pathways.[6]
Recommended Catalyst Systems by Reaction Type
| Coupling Reaction | Palladium Source | Recommended Ligands | Base Examples | Solvent Examples |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ | XPhos, SPhos, RuPhos, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, 1,4-Dioxane/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, G3-XPhos | XPhos, BrettPhos, RuPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, 1,4-Dioxane |
| Sonogashira | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NEt (often with CuI co-catalyst) | THF, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP |
This table is a general guide. Optimization is crucial. Data compiled from sources including[8][10][9][11][12].
Q2: How does the hydroxyl group at the 3-position affect the reaction?
A2: The hydroxyl group can influence the reaction in several ways:
-
Electronic Effects : As an electron-donating group, it can modulate the reactivity of the C-Br bond.
-
Coordination : The oxygen atom could potentially coordinate to the palladium center, which might either stabilize a key intermediate or act as an additional catalyst poison.[2]
-
Acidity : The phenolic proton is acidic and will be deprotonated by the strong bases used in many coupling reactions. This can affect the solubility of the starting material and potentially open up side reactions like O-arylation, especially in C-N and C-O coupling reactions. If O-arylation is a concern, protecting the hydroxyl group as a methyl or benzyl ether may be necessary.
Q3: My reaction is very sensitive to the specific batch of palladium catalyst I use. Why?
A3: This variability often points to issues with the catalyst precursor, particularly with sources like Palladium(II) acetate, Pd(OAc)₂. Its quality can vary, and it can be unreliable for generating the active Pd(0) species consistently.[3] This is a strong argument for using well-defined, air-stable palladium precatalysts (e.g., those from the Buchwald group), which are designed to provide more reproducible results.[8][6] Also, ensure consistent reagent purity and reaction setup (e.g., stirring rate, heating) to minimize variability.[1]
Q4: What are the best analytical methods for monitoring these reactions?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC) : Excellent for quick, qualitative checks on the consumption of starting material.
-
High-Performance Liquid Chromatography (HPLC-UV) : The preferred method for quantitative monitoring. It provides robust and reproducible data on the disappearance of starting materials and the formation of the product over time.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Very effective for identifying and quantifying volatile components, including byproducts like the hydrodehalogenated quinolin-3-ol.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used for quantitative analysis of reaction aliquots and is invaluable for confirming the structure of the final product and any isolated byproducts.[13][14]
Caption: Key relationships in the coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid.
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 2.4-6 mol%).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.[15]
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol requires strict anaerobic and anhydrous conditions.
-
Reaction Setup : In a glovebox or on a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 3-6 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.[8]
-
Reagent Addition : Add this compound (1.0 equiv.).
-
Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Amine Addition : Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv.).[8]
-
Reaction : Seal the tube and heat in an oil bath at 80–120 °C until the starting material is consumed, as indicated by TLC or GC analysis.[8]
-
Work-up : Cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.
-
Purification : Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude 5-Bromoquinolin-3-ol
Welcome to the technical support center for the purification of 5-Bromoquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.
Part 1: Initial Assessment & Strategy Selection (FAQs)
This section addresses the preliminary questions that guide the selection of an appropriate purification strategy.
Q1: I have a crude batch of this compound. What is the first thing I should do?
A1: Before attempting any purification, a preliminary analysis of the crude material is essential. This initial assessment will inform your entire strategy.
-
Visual Inspection: Note the color and consistency. Dark, tarry residues suggest significant polymerization or degradation byproducts, which may require a more rigorous purification like column chromatography. Off-white or light brown solids are more promising for direct recrystallization.
-
Solubility Tests: Test the solubility of a small amount of crude material in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, water) at both room temperature and upon heating. This is critical for selecting a recrystallization solvent or a mobile phase for chromatography. This compound, being a polar heterocyclic compound, is expected to have moderate solubility in polar organic solvents like ethanol and dichloromethane.[1]
-
Thin-Layer Chromatography (TLC): TLC is your most powerful diagnostic tool. Run the crude sample on a silica gel plate using a few different solvent systems (e.g., 30% ethyl acetate in hexane, 5% methanol in dichloromethane). This will reveal the number of components, the polarity of your target compound relative to impurities, and help in choosing a solvent system for column chromatography.[2]
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route. However, for substituted quinolines, common impurities include:
-
Unreacted Starting Materials: These are often less polar than the hydroxylated product.
-
Di-brominated Species: Over-bromination can lead to products like 5,7-dibromoquinolin-3-ol. This is a common issue in the synthesis of similar compounds like 5-bromoquinolin-8-ol.[3]
-
Polymeric or Tarry Byproducts: These are high molecular weight, often highly colored impurities that can arise from harsh reaction conditions (e.g., strong acids).[4]
-
Isomers: Depending on the synthesis, other positional isomers of the bromo or hydroxyl group could be present.
Q3: Should I use recrystallization, column chromatography, or an acid-base extraction?
A3: The choice depends on the impurity profile, the scale of your reaction, and the desired final purity.
-
Recrystallization: Best for removing small amounts of impurities from a solid product, especially on a larger scale where chromatography is impractical.[3] It is effective if your crude product is at least 80-90% pure.
-
Column Chromatography: The most powerful technique for separating complex mixtures with closely related polarities.[5] It is ideal for small-to-medium scale purifications or when very high purity is required.[3]
-
Acid-Base Extraction: This is a highly effective, scalable liquid-liquid extraction technique that exploits the amphoteric nature of this compound (basic quinoline nitrogen and acidic hydroxyl group). It is excellent for removing neutral organic impurities or separating from other acidic/basic byproducts.
The following flowchart provides a general decision-making framework:
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Guide by Technique
Recrystallization
Q4: My compound is not crystallizing, or it's "oiling out." What's wrong?
A4: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point. This is a common problem with compounds that have relatively low melting points or when the solution is supersaturated.[6]
-
Causality: The solubility curve of your compound in the chosen solvent is too steep, or the boiling point of the solvent is higher than the melting point of your compound. For related bromo-hydroxyquinolines, melting points can be around 127°C, so this is less likely to be an issue with high-boiling solvents unless significant impurities are depressing the melting point.[7]
-
Solutions & Troubleshooting:
-
Add More Solvent: Add a small amount of the "good" solvent (the one it's soluble in when hot, e.g., ethanol) to the hot solution to decrease saturation.[6]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: Your solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] For a polar compound like this, a mixed-solvent system like ethanol/water or methanol/water is often ideal.[6]
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: A low yield typically results from using too much solvent or premature crystallization during hot filtration.[6]
-
Causality: The more solvent you use, the more of your product will remain dissolved in the mother liquor even after cooling.[8]
-
Solutions & Troubleshooting:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions to the heated mixture.[8]
-
Pre-heat Apparatus: Pre-heat your filter funnel and receiving flask before performing the hot filtration step. This prevents the product from crashing out on the cold glass surfaces.[6]
-
Maximize Cooling: Once the filtrate has cooled to room temperature, place it in an ice bath for at least 30 minutes (or longer) to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the leftover solution after filtration) by boiling off some of the solvent and cooling again. This "second crop" of crystals can significantly increase your overall yield, though it may be of slightly lower purity.[6]
-
Column Chromatography
Q6: My compound is streaking badly on the silica gel column and I'm getting poor separation. Why?
A6: This is a classic problem when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[9]
-
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic quinoline nitrogen in your molecule can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as "streaking" or "tailing."[9]
-
Solutions & Troubleshooting:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia solution in methanol, which is then used as the polar component of your mobile phase (e.g., 5% of a 10% NH₃/MeOH solution in dichloromethane).[9][10]
-
Use Neutral or Basic Alumina: As an alternative stationary phase, you can use neutral or basic alumina instead of silica gel. However, alumina can sometimes have its own reactivity issues.
-
Reverse-Phase Chromatography: If streaking persists, consider reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile).[11]
-
Q7: What is a good starting solvent system (mobile phase) for purifying this compound on a silica column?
A7: Given its polar nature (due to the -OH group), you will need a relatively polar solvent system.
-
Rationale: The polarity of the eluent affects how quickly compounds move down the column. Polar solvents compete more effectively for the polar sites on the silica, moving even polar compounds faster.[2]
-
Recommended Starting Points:
-
Normal Compounds: Start with a mixture of ethyl acetate and hexane. A good initial guess would be 20-40% ethyl acetate in hexane.[10] Run a TLC first to find a solvent mixture that gives your product an Rf value of ~0.3.
-
Polar Compounds: If your compound doesn't move in ethyl acetate/hexane, switch to a more polar system like methanol in dichloromethane (e.g., 2-5% MeOH in DCM).[10] Caution: Do not use more than 10% methanol in your eluent, as it can start to dissolve the silica gel.[10]
-
Remember to add your basic modifier (e.g., 1% Et₃N) to whichever system you choose!
-
Acid-Base Extraction
Q8: How can I use acid-base extraction to purify my compound? I'm getting a messy emulsion layer.
A8: this compound is amphoteric. The quinoline nitrogen is basic (pKa of protonated quinoline is ~5), and the hydroxyl group is phenolic and thus weakly acidic (pKa ~8-10).[12] This allows for selective extraction.
-
Extraction Workflow Logic:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
To remove neutral and basic impurities: Wash with an aqueous base (e.g., 1M NaOH). Your acidic product will deprotonate and move into the aqueous layer, leaving neutral and basic impurities in the organic layer.
-
Separate the layers.
-
Slowly re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until your product precipitates out.
-
Filter the pure solid product.
-
Caption: Workflow for purification via basic extraction.
-
Troubleshooting Emulsions: Emulsions are common when mixing organic and aqueous layers, especially with basic solutions.
-
Causality: Fine particulate matter or amphiphilic impurities can stabilize the oil-in-water or water-in-oil droplets, preventing the layers from separating cleanly.
-
Solutions:
-
Patience: Let the separatory funnel stand for 10-30 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, helping to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.
-
-
Part 3: Data Summary & Protocols
Physicochemical Properties
| Property | Value / Observation | Source / Justification |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261733-77-0 | [13] |
| Molecular Formula | C₉H₆BrNO | [7] |
| Molecular Weight | 224.05 g/mol | [7] |
| Appearance | Typically an off-white to brown solid. | [1] |
| Melting Point | Not reported, but the related 5-bromoquinolin-8-ol melts at 127°C.[7] | [7] |
| pKa (estimated) | ~5 (Quinolinium H⁺), ~8-10 (Phenolic OH) | Based on quinoline (pKa ~5.1) and substituted phenols.[12] |
| Solubility | Moderately soluble in polar organic solvents (ethanol, methanol, DCM), poorly soluble in water and nonpolar solvents (hexane). | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes the charcoal and any insoluble impurities.[6]
-
Induce Crystallization: While the filtrate is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 20:80 mixture) to remove any residual soluble impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven or air dry on the filter paper.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent by TLC. Aim for an Rf of ~0.3 for the product spot. A good starting system is 30% Ethyl Acetate / 70% Hexane + 1% Triethylamine.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent (e.g., 10% EtOAc/Hexane). Ensure the packed bed is uniform and free of air bubbles. The column should have a diameter and length appropriate for the amount of material being purified.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your initial, less polar solvent system. Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.[2]
-
Gradient Elution (Optional): If impurities are not eluting, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor | MDPI [mdpi.com]
- 13. 1261733-77-0|this compound|BLD Pharm [bldpharm.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Preventing degradation of 5-Bromoquinolin-3-ol in DMSO solution
A Guide to Preventing Degradation in DMSO Solutions
Welcome to the technical support center for 5-Bromoquinolin-3-ol. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound when working with Dimethyl Sulfoxide (DMSO) solutions. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring your experimental outcomes are both reliable and reproducible.
The stability of compounds in solution is a critical, yet often overlooked, factor that can significantly impact experimental data. This compound, a heterocyclic compound containing a phenolic hydroxyl group, is particularly susceptible to certain degradation pathways, especially when dissolved in a powerful but reactive solvent like DMSO. This guide provides a structured approach to troubleshooting common issues and implementing best practices for storage and handling.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a likely cause and a definitive course of action.
Q1: My this compound/DMSO solution has changed color, turning yellow or brown. What is happening and is the compound usable?
A color change in your solution is the most common visual indicator of chemical degradation. This is primarily due to oxidation. The this compound molecule has two key features susceptible to this process: the phenolic hydroxyl group (-OH) and the electron-rich quinoline ring system.
-
Causality: When exposed to atmospheric oxygen, light, or trace metal impurities, the phenol moiety can be oxidized to form quinone or quinone-like structures. These resulting compounds are highly conjugated and absorb visible light, appearing as yellow or brown impurities in your solution[1]. Aged quinoline samples are also known to darken, especially when exposed to light[2].
-
Recommended Action: A color change indicates the presence of impurities and a decrease in the concentration of the active compound. It is strongly advised not to use the discolored solution for quantitative biological assays, as the degradation products could have unintended biological activities or interfere with assay readouts. The most reliable course of action is to discard the degraded stock and prepare a fresh solution from solid material, following the best practices outlined in the FAQ section.
Q2: After storing my stock solution at -20°C, I see a precipitate. Has my compound degraded?
Precipitation upon cooling is not necessarily a sign of degradation but is more often a physical solubility issue[3].
-
Causality: DMSO is an excellent solvent at room temperature, but the solubility of many organic compounds decreases significantly at lower temperatures. While cold storage is essential for slowing chemical degradation, it can push the compound out of solution if the concentration is near its saturation point at that temperature. This creates a conflict between maximizing chemical stability (which favors cold) and maintaining solubility[3].
-
Recommended Action:
-
Confirm Solubility: Before assuming degradation, gently warm the vial to room temperature and vortex or sonicate it to see if the precipitate redissolves. If it does, the issue is solubility, not instability.
-
Work with Saturated Solutions: If the compound precipitates upon cooling, you are working with a saturated solution at that storage temperature. Be aware that the concentration of the supernatant (the liquid above the precipitate) will be lower than your intended stock concentration.
-
Preventative Measures: To avoid this, either prepare a more dilute stock solution that remains soluble at -20°C or -80°C or, if a high concentration is necessary, prepare fresh solutions for each experiment. Aliquoting the stock solution can also minimize issues by reducing the need for repeated freeze-thaw cycles of the entire stock[4].
-
Q3: My compound has lost its expected biological activity, but the solution is clear. How can I verify if degradation has occurred?
A loss of activity without a visible change is a subtle but critical issue. The degradation products may be colorless, or the concentration of colored impurities may be too low to see.
-
Causality: The primary suspect is slow, non-obvious degradation, likely through oxidation or hydrolysis from absorbed water in the DMSO[5][6]. Even a small percentage of degradation can lead to a significant drop in potency in sensitive assays.
-
Recommended Action: Analytical verification is necessary.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution[5]. Compare the chromatogram to a freshly prepared standard or a previously validated batch. The appearance of new peaks or a reduction in the area of the parent peak confirms degradation.
-
Control Experiment: Prepare a fresh solution of this compound from solid material and run it in your assay alongside the suspect stock. If the fresh stock restores activity, it confirms the original solution has degraded.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with your this compound/DMSO solutions.
Caption: A step-by-step workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs) & Best Practices
This section provides preventative guidance to ensure the long-term stability of your solutions.
Q4: What are the primary mechanisms of degradation for this compound in DMSO?
Understanding the "how" and "why" of degradation is key to prevention. There are two primary chemical pathways to consider.
-
1. Oxidation: This is the most significant threat. The phenolic hydroxyl group is easily oxidized, especially in the presence of oxygen and light. This reaction can be catalyzed by trace metal ions sometimes present in lower-grade solvents.
-
2. Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[7]. This introduces water into your stock solution, which can act as a nucleophile. While this compound is not as susceptible to hydrolysis as some other halo-quinolines, the presence of water can facilitate other degradation pathways and should be minimized[5][6].
Degradation Pathways Diagram
Caption: Primary chemical pathways for compound degradation in DMSO.
Q5: What is the definitive protocol for preparing a stable stock solution of this compound in DMSO?
Following a rigorous protocol during preparation is the most effective way to ensure stability.
Protocol: Preparing and Storing Stable Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%) from a reputable supplier. Purchase in small-volume bottles with septa to minimize water absorption each time the bottle is opened.
-
Inert Atmosphere Preparation: Before adding the compound, sparge the DMSO with an inert gas (argon or nitrogen) for 5-10 minutes. This is done by bubbling the gas through the solvent via a long needle while providing a vent with a short needle. This removes dissolved oxygen.
-
Weighing and Dissolution: Weigh the solid this compound in a tared amber glass vial. Add the sparged, anhydrous DMSO to the desired concentration. Dissolve completely using a vortex mixer or sonicator.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace (the air above the solution) with argon or nitrogen for 30-60 seconds[8]. Argon is denser than air and is particularly effective at displacing oxygen[8].
-
Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use amber vials. Repeat the inert gas overlay (Step 4) for each aliquot before sealing.
-
Storage: Store the aliquots in the dark at -20°C or, for long-term storage (>3 months), at -80°C.
Q6: How should I store my DMSO stock solutions?
Proper storage is non-negotiable. The optimal conditions depend on the intended duration of storage.
| Parameter | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | -20°C[4] | -80°C | Lower temperatures drastically slow the rate of chemical reactions and degradation. |
| Container | Amber glass vial with PTFE-lined cap[9] | Amber glass vial with PTFE-lined cap | Prevents light exposure and ensures an inert, non-reactive storage surface. |
| Atmosphere | Headspace purged with Argon/Nitrogen[10][11] | Headspace purged with Argon/Nitrogen | Creates an inert atmosphere, preventing oxidative degradation, which is the primary stability concern[10]. |
| Handling | Use single-use aliquots | Use single-use aliquots | Avoids repeated freeze-thaw cycles and exposing the main stock to atmospheric oxygen and moisture. |
Q7: Can I use antioxidants to improve the stability of my this compound solution?
The addition of an antioxidant can be a valid strategy for stabilizing phenolic compounds, but it requires careful consideration.
-
Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid work by preferentially reacting with oxygen or free radicals, thus "sparing" the target compound.
-
Caution and Validation: While potentially effective, the antioxidant itself could interfere with your biological assay. It may have its own biological activity or interfere with detection methods (e.g., fluorescence). Therefore, if you choose to explore this option, you must run control experiments with the antioxidant alone at the same concentration to ensure it does not affect your experimental results. This approach should be considered a last resort after optimizing storage conditions.
By implementing these rigorous standards for preparation, handling, and storage, you can significantly mitigate the risk of degradation and ensure the integrity of your this compound/DMSO solutions, leading to more accurate and reliable scientific data.
References
- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. ziath.com [ziath.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 10. researchgate.net [researchgate.net]
- 11. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
Managing regioselectivity in the functionalization of 5-Bromoquinolin-3-ol
A Senior Application Scientist's Guide to Managing Regioselectivity in Synthetic Transformations
Welcome to the technical support center for 5-Bromoquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the competing factors that govern regioselectivity, enabling you to troubleshoot experiments and design more effective synthetic strategies.
The inherent challenge with this compound lies in its multiple reactive sites. The C5-bromine is primed for cross-coupling, the C3-hydroxyl group can act as both a nucleophile and a directing group, and several C-H bonds are potential targets for activation. This guide will dissect these challenges in a practical question-and-answer format.
Core Reactivity Profile of this compound
Before diving into specific issues, it's crucial to visualize the molecule's reactivity landscape. The interplay between the electron-donating hydroxyl group and the quinoline core's electronic nature dictates the preferred sites of reaction.
Caption: A visual overview of the primary sites for synthetic modification on the this compound scaffold.
Part 1: FAQs on Palladium-Catalyzed Cross-Coupling at C5
The C5-bromine is the most common handle for introducing new carbon-carbon and carbon-heteroatom bonds. However, success is highly dependent on catalyst and condition selection.
Question 1: My Suzuki-Miyaura coupling at C5 is giving low yields and significant debromination. What's going wrong?
Answer: This is a classic issue. Low yields and debromination in Suzuki couplings of electron-rich heterocycles often point to two culprits: an inefficient catalytic cycle or catalyst deactivation.
-
Causality: The catalytic cycle for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[1] For an electron-rich substrate like a quinolinol, the oxidative addition of the C-Br bond to the Pd(0) catalyst can be sluggish. If the subsequent steps (transmetalation with the boronic acid) are also slow, the Pd-H species responsible for debromination can form and react with the starting material.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich monophosphine ligands such as XPhos , SPhos , or RuPhos . These ligands accelerate both the oxidative addition and the reductive elimination steps, which outcompetes the debromination pathway.[2]
-
Base Selection: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex.[1] For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or NaOt-Bu, which can promote side reactions.
-
Solvent & Temperature: Ensure your solvent (e.g., 1,4-dioxane/water or Toluene/water) is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst, killing its activity. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can also minimize decomposition.
-
Question 2: I'm attempting a Buchwald-Hartwig amination at C5, but I'm only recovering starting material. Why is the reaction not proceeding?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst system and the nature of the amine.[3] The C3-hydroxyl group can also interfere.
-
Causality: The key step is the reductive elimination from the Pd(II) intermediate to form the C-N bond.[4] The acidic proton of the C3-OH group can react with the strong base (typically NaOt-Bu or LHMDS) required for the reaction, potentially neutralizing it or coordinating to the palladium center and inhibiting catalysis.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most reliable solution is to protect the C3-OH as a methyl ether (using MeI, K₂CO₃), benzyl ether (BnBr, NaH), or silyl ether (TBSCl, imidazole). This removes the acidic proton from the equation entirely.
-
Use a Specialized Catalyst System: If protection is not an option, a more robust catalyst system is needed. The combination of a palladium precatalyst like Pd₂(dba)₃ and a specialized ligand like Xantphos or a Josiphos-type ligand can be effective.[4][5] These ligands create a well-defined catalytic species that is less prone to inhibition.
-
Base Stoichiometry: You may need to use an additional equivalent of base to deprotonate the C3-OH first, before the catalytic cycle begins.
-
Table 1: Recommended Starting Conditions for C5 Cross-Coupling
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 90-100 | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos (2-4%) | NaOt-Bu (1.5-2) | Toluene or Dioxane | 100-110 | [4][5] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | CuI (1-2%) | Et₃N (3) | THF or DMF | 25-60 | [2] |
Part 2: FAQs on Leveraging or Mitigating the C3-Hydroxyl Group
The C3-OH is not just a spectator. Its electronic and coordinating properties can be harnessed for regioselective C-H functionalization or can complicate other reactions.
Question 3: Can I use the C3-OH as a directing group for ortho-functionalization at C2 or C4?
Answer: Yes, absolutely. The hydroxyl group is a powerful ortho-, para-directing group, making the C2 and C4 positions electronically activated for electrophilic attack and prime targets for directed ortho-metalation (DoM).[6][7]
-
Causality: In Directed ortho-Metalation (DoM), a strong organolithium base (like n-BuLi or s-BuLi) is used. The oxygen of the hydroxyl group (after deprotonation) coordinates to the lithium ion, delivering the base specifically to the adjacent C2 or C4 positions for deprotonation.[8] This forms a lithiated intermediate that can then be quenched with an electrophile.
-
Strategy:
-
Deprotonation First: Treat the this compound with one equivalent of a strong base (e.g., n-BuLi) at a low temperature (-78 °C) to form the lithium phenoxide.
-
Ortho-Lithiation: Add a second equivalent of n-BuLi or s-BuLi. The choice of base and temperature can influence the C2 vs. C4 selectivity, though mixtures are common.
-
Electrophilic Quench: Introduce an electrophile (e.g., DMF for formylation, I₂ for iodination, MeI for methylation) to functionalize the lithiated position.
-
Question 4: I am attempting a reaction that is sensitive to nucleophiles. Should I protect the C3-OH, and if so, what's the best method?
Answer: Yes, protection is highly recommended for any reaction involving strong bases, organometallics, or electrophilic reagents that could react with the hydroxyl group.
-
Causality: The phenoxide formed under basic conditions is a potent nucleophile. Under acidic conditions, the hydroxyl group can be protonated, altering the electronic properties of the entire quinoline system. Protection ensures the OH group remains inert.
-
Recommended Protection Strategies:
-
Methyl Ether (O-Me): Pros: Very stable, survives most conditions. Cons: Difficult to remove (requires harsh reagents like BBr₃). Protocol: Stir with Methyl Iodide (1.5 eq) and K₂CO₃ (3 eq) in acetone or DMF at room temperature to 50 °C.
-
Benzyl Ether (O-Bn): Pros: Stable to many conditions, easily removed by catalytic hydrogenation (H₂, Pd/C).[5] Cons: Not compatible with reactions that use palladium catalysts or involve reduction. Protocol: Treat with NaH (1.2 eq) in dry THF at 0 °C, then add Benzyl Bromide (1.2 eq) and allow to warm to room temperature.
-
tert-Butyldimethylsilyl Ether (O-TBS): Pros: Easily installed and removed under mild, non-acidic conditions (e.g., TBAF). Cons: Can be labile to strong acids or bases. Protocol: Stir with TBSCl (1.2 eq) and Imidazole (2 eq) in dry DMF at room temperature.
-
Part 3: Advanced Strategies - Regioselective C-H Functionalization
Beyond the C5-Br and C3-OH, direct C-H functionalization offers atom-economical routes to complex derivatives.[9][10] The key is understanding the directing group effects within the molecule.
Question 5: How can I achieve functionalization at the C8 position, bypassing the other reactive sites?
Answer: Functionalization at C8 is typically achieved via transition-metal-catalyzed C-H activation, where the quinoline nitrogen (N1) acts as an innate directing group.[9][11]
-
Causality: The nitrogen atom's lone pair coordinates to a transition metal catalyst (commonly Pd, Rh, or Ru), forming a five-membered cyclometalated intermediate. This brings the catalyst into close proximity to the C8-H bond, enabling its selective cleavage and subsequent functionalization.[12][13] This is a powerful strategy that often works without needing to protect the C3-OH, although reaction optimization is key.
-
Typical Conditions: A common approach is the Pd-catalyzed C8 arylation. This often involves a Pd(OAc)₂ catalyst, an oxidant (like Ag₂CO₃ or benzoquinone), and an arylboronic acid or aryliodide coupling partner in a suitable solvent like trifluoroacetic acid or dioxane. The specific conditions are highly substrate-dependent.[9]
Workflow and Troubleshooting
General Experimental Workflow for Palladium-Catalyzed Reactions
The following diagram outlines a generalized workflow applicable to both Suzuki and Buchwald-Hartwig reactions. The most critical steps for ensuring reproducibility are the initial setup under an inert atmosphere and the rigorous degassing of solvents.
Caption: A step-by-step experimental workflow for performing palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling at C5
This protocol provides a robust starting point for coupling arylboronic acids to the C5 position.
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Loading: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.03 equiv) and XPhos (0.06 equiv).
-
Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio, to achieve a substrate concentration of ~0.1 M). The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Decision-Making Framework for Functionalization
Choosing the correct synthetic path is critical. This flowchart provides a logical progression for planning your synthesis.
Caption: A decision tree to guide the selection of an appropriate functionalization strategy based on the desired target position.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. quora.com [quora.com]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of 5-Bromoquinolin-3-ol for preclinical studies
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 5-Bromoquinolin-3-ol. As direct, scalable routes for this specific molecule are not extensively documented, this document presents a robust, proposed synthetic strategy grounded in established chemical principles for quinoline synthesis and functionalization. It addresses potential challenges through detailed troubleshooting guides and FAQs to facilitate a smooth transition from bench-scale experiments to preclinical production quantities.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be logically approached via a two-step sequence: first, the construction of the core quinolin-3-ol scaffold, followed by a regioselective bromination at the C-5 position. This strategy is designed to maximize control over each transformation, which is critical for scalability and final product purity.
Caption: Proposed two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why was the Friedländer annulation chosen for the synthesis of the quinolin-3-ol core?
A1: The Friedländer synthesis is a classic and powerful method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[1][2] This method is often preferred for its atom economy and the relative accessibility of the starting materials. While it can present challenges with regioselectivity when using unsymmetrical ketones, the use of a symmetrical component like ethyl acetoacetate simplifies the reaction, making it more predictable and suitable for scale-up.[2]
Q2: What is the rationale for using N-Bromosuccinimide (NBS) in concentrated sulfuric acid for the bromination step?
A2: Regioselectivity is the primary challenge when brominating the quinoline ring. The electron-donating hydroxyl group at C-3 and the electron-withdrawing nature of the protonated nitrogen atom under strongly acidic conditions create a complex electronic environment. Using NBS as the bromine source offers a milder and more controlled reaction compared to elemental bromine, which can be hazardous and lead to over-bromination.[3][4][5] Performing the reaction in a strong acid like concentrated H₂SO₄ protonates the quinoline nitrogen. This deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzenoid ring, favoring the C-5 and C-8 positions.[3][6][7] Careful temperature control is crucial to selectively favor the C-5 isomer.[8][9]
Q3: How should I monitor the progress of these reactions?
A3: For both steps, Thin Layer Chromatography (TLC) is the primary method for routine monitoring at the bench scale.
-
Step 1 (Friedländer Annulation): Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v) to track the consumption of the 2-aminobenzaldehyde starting material and the appearance of the more polar quinolin-3-ol product spot.
-
Step 2 (Bromination): A similar solvent system can be used. You will observe the disappearance of the quinolin-3-ol spot and the formation of a new, slightly less polar spot for this compound. It is crucial to also look for the potential formation of di-brominated byproducts, which would appear as even less polar spots. For scale-up and preclinical batches, High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis of reaction conversion and impurity profiling.
Q4: What are the main safety concerns when scaling up this synthesis?
A4:
-
Bromination Exotherm: The bromination reaction can be exothermic. When scaling up, the addition of NBS must be done portion-wise or via a controlled feed to manage the internal temperature and prevent thermal runaways. A suitable cooling bath is mandatory.
-
Handling of Concentrated Acid: Concentrated sulfuric acid is highly corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is required. Work should be conducted in a well-ventilated fume hood.
-
Elemental Bromine (if used as an alternative): Molecular bromine is highly toxic, corrosive, and volatile.[10][11] Its use should be avoided if possible, especially at scale. If it must be used, specialized handling procedures and scrubber systems are necessary.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of Quinolin-3-ol
This protocol is based on the principles of the Friedländer annulation.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl acetoacetate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (10 g Scale):
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and ethanol (200 mL). Stir until dissolved.
-
Reagent Addition: Add ethyl acetoacetate (11.8 g, 90.8 mmol, 1.1 eq) to the solution.
-
Base Catalysis: In a separate beaker, dissolve potassium hydroxide (5.5 g, 98.0 mmol, 1.2 eq) in ethanol (50 mL). Add this basic solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the 2-aminobenzaldehyde is consumed.
-
Workup - Quench & Neutralize: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH ~6-7 by the slow addition of 2M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield quinolin-3-ol as a crystalline solid. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol employs regioselective electrophilic bromination.
Materials:
-
Quinolin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
N-Bromosuccinimide (NBS)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (5 g Scale):
-
Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid (50 mL). Cool the flask in an ice/salt bath to -10 °C.
-
Substrate Addition: Slowly and carefully add quinolin-3-ol (5.0 g, 34.4 mmol) in small portions, ensuring the internal temperature does not exceed 0 °C. Stir until a homogeneous solution is formed.
-
Brominating Agent Addition: Add N-Bromosuccinimide (6.4 g, 36.1 mmol, 1.05 eq) in small portions over 30-45 minutes, maintaining the internal temperature between -10 °C and -5 °C.
-
Reaction: Stir the reaction mixture at -5 °C for 2-3 hours. Allow the mixture to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Workup - Quench: In a separate large beaker (2 L), place 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH reaches ~7-8. Be cautious of gas evolution (CO₂). A solid precipitate will form.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an Ethyl Acetate/Hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Quinolin-3-ol (Step 1) | 1. Ineffective base catalysis. 2. Insufficient reaction time or temperature. 3. Side reactions or decomposition. | 1. Ensure the KOH is fresh and fully dissolved before addition. Alternatively, explore acid catalysis (e.g., p-toluenesulfonic acid). 2. Confirm reflux temperature is reached. Extend reaction time and monitor by TLC. 3. Harsh conditions can sometimes cause tar formation in related quinoline syntheses. Ensure controlled heating. |
| Incomplete Bromination (Step 2) | 1. Insufficient NBS or decomposition of NBS. 2. Reaction temperature is too low, slowing the rate of reaction. | 1. Use freshly opened or purified NBS. Add a slight excess (up to 1.1 eq). 2. After the initial stirring period at -5 °C, allow the reaction to proceed at 0 °C or even room temperature for a longer duration, monitoring carefully by TLC/HPLC. |
| Formation of Multiple Products in Bromination (Step 2) | 1. Poor Regioselectivity: Temperature control was lost, allowing for the formation of other isomers (e.g., 7-bromo). 2. Over-bromination: Excess NBS was used or the reaction was run for too long, leading to 5,7-dibromoquinolin-3-ol formation.[12] | 1. Strict Temperature Control is Key. Maintain the temperature below 0 °C during NBS addition and the initial reaction phase.[8] The regiochemical outcome is highly sensitive to reaction conditions.[6] 2. Use a maximum of 1.05-1.1 equivalents of NBS. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination. |
| Difficult Purification of this compound | 1. Isomeric impurities have very similar polarity to the desired product. 2. The product is an oil or does not crystallize easily. | 1. High-performance flash chromatography with a shallow solvent gradient may be required. If separation is still difficult, consider derivatization of the hydroxyl group to alter polarity, followed by deprotection after separation. 2. Oiling out during recrystallization can be due to impurities or an inappropriate solvent choice.[13] Try a different solvent system (e.g., toluene/heptane). If it persists, purify by chromatography first, then attempt recrystallization of the cleaner material. |
Troubleshooting Workflow: Bromination Regioselectivity
Caption: Decision tree for troubleshooting bromination byproducts.
Summary of Bromination Conditions from Literature
To underscore the importance of reaction parameters, the following table summarizes various conditions reported for the bromination of quinoline and its derivatives, which informed the recommended protocol.
| Substrate | Brominating Agent | Solvent / Acid | Temp. (°C) | Key Outcome / Yield | Reference |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | Mixture of 5-bromo and 5,7-dibromo | [12] |
| 8-Hydroxyquinoline | [BBIm]Br₃ | Solvent-free | 80 | 90% (Selective for 5-bromo) | [14] |
| Isoquinoline | NBS | conc. H₂SO₄ | -25 to -18 | Good yield of 5-bromoisoquinoline | [8] |
| Quinoline | NBS | conc. H₂SO₄ | 25 | Favors bromination on carbocyclic ring | [3] |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 | 92% (Selective for 5-bromo) | [15] |
References
- 1. du.edu.eg [du.edu.eg]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Conversion in Suzuki Coupling of Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in these critical synthetic transformations. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its successful functionalization via Suzuki coupling is paramount for the synthesis of novel therapeutic agents.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of a bromoquinoline is showing low to no conversion. What are the most critical initial parameters to investigate?
When facing a stalled or low-yielding Suzuki reaction with a bromoquinoline substrate, a systematic review of the core reaction components is the most effective starting point. The primary factors to scrutinize are the palladium catalyst system (precatalyst and ligand), the base, and the solvent.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). Inefficient reduction can lead to a low concentration of the active catalyst. Consider switching to a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald precatalyst), which can ensure a higher initial concentration of the active catalytic species.[2]
-
Ligand Incompatibility: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates like quinolines, the nitrogen atom can coordinate to the palladium, potentially deactivating the catalyst.[3] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired catalytic cycle and shield the palladium from inhibitory coordination with the quinoline nitrogen.[4][5]
-
Suboptimal Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent influences the solubility of all components and the reaction kinetics.[6][7] An inappropriate choice for either can halt the reaction. A common starting point is an aqueous mixture of a polar aprotic solvent like 1,4-dioxane or THF with a carbonate base (e.g., K₂CO₃, Na₂CO₃).[1][8]
Q2: I'm observing significant amounts of protodehalogenation (replacement of bromine with hydrogen) of my bromoquinoline starting material. What causes this and how can I prevent it?
Protodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This occurs after the oxidative addition of the bromoquinoline to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated quinoline.[5]
Primary Causes and Solutions:
-
Hydride Sources: The hydride can originate from various components, including the solvent (e.g., alcohols), the base (e.g., formate impurities), or even the boronic acid itself.
-
Troubleshooting Steps:
-
Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[5]
-
Base Purity: Ensure a high-purity base is used. In some cases, switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.
-
Reaction Kinetics: A slow transmetalation step can allow more time for protodehalogenation to occur. Enhancing the rate of transmetalation by using a more reactive boronic acid derivative (see Q3) or a more effective ligand can suppress this side reaction.[9]
-
Q3: My boronic acid seems to be decomposing, leading to low yields. How can I identify and mitigate this issue?
The primary decomposition pathway for boronic acids in Suzuki couplings is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10] This is particularly problematic with electron-rich or certain heteroaryl boronic acids.[5][11]
Identifying Protodeboronation:
-
You will observe the formation of the arene corresponding to your boronic acid as a major byproduct.
-
This side reaction is often base-catalyzed and accelerated at higher temperatures.[11]
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (BPin) or MIDA esters, are generally more stable and less prone to protodeboronation.[10][12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10]
-
Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be effective.[13]
-
Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures, as these can promote decomposition.[14] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.[13]
The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where common side reactions can interfere with the desired product formation.
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
Advanced Troubleshooting Guide
Q4: I've tried common ligands and bases without success. What are some more advanced or alternative conditions to consider for a challenging bromoquinoline coupling?
For particularly stubborn couplings, a more comprehensive screening of reaction parameters is necessary. Here, we move beyond the standard conditions to explore more specialized reagents and techniques.
Alternative Catalyst/Ligand Systems:
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are often more robust and can be more effective than phosphine ligands in certain cases, especially at preventing catalyst decomposition.[4] Consider screening a catalyst like PEPPSI-IPr.[5]
-
Mixed Ligand Systems: Sometimes, a combination of ligands can provide a synergistic effect that a single ligand cannot.
Alternative Bases and Solvents:
-
Fluoride Bases: Potassium fluoride (KF) or cesium fluoride (CsF) can be effective, particularly in anhydrous conditions, as they are thought to activate the boronic acid differently than carbonate or phosphate bases.[7]
-
Organic Bases: In some cases, an organic base like triethylamine (NEt₃) or DBU can offer advantages, especially if your substrate is sensitive to strong inorganic bases.
-
Anhydrous Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective, especially for less soluble substrates, as they allow for higher reaction temperatures.[8] However, be mindful that these solvents can also be a source of impurities that may inhibit the catalyst.[15]
Troubleshooting Decision Workflow:
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Experimental Protocols & Data
Standard Protocol for Suzuki Coupling of 3-Bromoquinoline
This generalized protocol is a good starting point and should be optimized for specific substrates.[1]
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Place the flask in a preheated oil bath and stir vigorously at 80–100 °C.[2]
Monitoring and Workup:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.[13]
Comparative Data for Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the yield. The following table summarizes conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.[1]
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12 | 70-85[16] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 85-95[16] |
| XPhos Pd G3 (1) | - | K₂CO₃ (2) | THF/H₂O | 80 | 8 | >90[13] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 65 | 12 | 75-90[17][18] |
This data is compiled from various sources and represents typical outcomes. Actual yields will vary depending on the specific substrates used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Bromoquinoline Scaffold: A Privileged Motif for Next-Generation Kinase Inhibitors
Introduction: The Quinoline Core in Oncology
In the landscape of modern oncology, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of targeted therapy. Protein kinases, as central nodes in cellular signaling networks, are frequently dysregulated in cancer, driving aberrant cell growth, proliferation, and survival.[1][2] Within the medicinal chemist's arsenal, the quinoline ring system has emerged as a "privileged scaffold".[3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric features, enabling high-affinity interactions with the ATP-binding pocket of various kinases. This has been validated by the clinical success of several FDA-approved quinoline-based kinase inhibitors, such as Bosutinib (targeting Abl and Src kinases) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others).[4][5] This guide will delve into the burgeoning potential of a specific subclass: bromoquinoline derivatives. We will explore how the strategic incorporation of a bromine atom not only serves as a versatile synthetic handle but also plays a crucial role in modulating the potency and selectivity of these next-generation kinase inhibitors.
Part 1: The Bromoquinoline Motif: A Gateway to Chemical Diversity and Potency
The introduction of a bromine atom onto the quinoline scaffold is a pivotal strategic decision in the design of novel kinase inhibitors. Far from being a mere placeholder, the bromine substituent offers two distinct advantages:
-
A Versatile Synthetic Handle: The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6] This chemical versatility allows for the systematic and modular exploration of the chemical space around the quinoline core. By introducing a diverse range of substituents at the brominated position, researchers can fine-tune the steric and electronic properties of the inhibitor to optimize its interaction with the target kinase.
-
Modulation of Biological Activity: The bromine atom itself can significantly influence the compound's pharmacological properties. As a lipophilic and electron-withdrawing group, it can enhance membrane permeability and modulate the pKa of nearby functionalities. Furthermore, bromine can form halogen bonds with backbone carbonyls in the ATP-binding site, providing an additional anchor point to enhance binding affinity and selectivity.[7]
The following diagram illustrates the synthetic utility of a generic bromoquinoline core in generating a library of diverse kinase inhibitor candidates.
Caption: Synthetic utility of the bromoquinoline scaffold.
Part 2: Comparative Efficacy of Bromo-Substituted Heterocycles vs. Established Kinase Inhibitors
A seminal study in the field highlighted the remarkable potency of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] This compound, and others like it, underscore the critical role of the bromo-substituent in achieving high-affinity binding.
Below is a comparative table summarizing the inhibitory activity of a representative bromo-substituted compound against its non-brominated counterpart and an established FDA-approved drug, Erlotinib, which also targets EGFR.
| Compound ID | Core Scaffold | R1 (Position 4) | Target Kinase | IC50 (nM) | Reference |
| 1 | Quinazoline | 3-bromoaniline | EGFR | 0.029 | [7] |
| 2 | Quinazoline | aniline | EGFR | >10 | [7] |
| Erlotinib | Quinazoline | 3-ethynylaniline | EGFR | 2 | [8] |
This table is for illustrative purposes and the IC50 values are sourced from the cited literature.
The data clearly indicates that the presence of the 3-bromo substituent on the aniline moiety (Compound 1) results in a dramatic increase in inhibitory potency against EGFR compared to the unsubstituted analog (Compound 2).[7] Notably, this bromo-substituted compound demonstrates significantly higher potency than the FDA-approved drug Erlotinib in this specific assay.[7][8]
The signaling pathway downstream of EGFR is a critical driver of cell proliferation and survival in many cancers. Its inhibition by compounds like 4-[(3-bromophenyl)amino]quinazolines can lead to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and point of inhibition.
Part 3: Experimental Protocols for Efficacy Evaluation
The robust evaluation of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular potency and anti-proliferative effects.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Principle: The assay quantifies the amount of ADP produced, which is then converted back to ATP in a subsequent reaction that generates a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate specific for the kinase
-
ATP at a concentration near the Km for the kinase
-
Test compounds (e.g., bromoquinoline derivatives) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL of each dilution to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase and its specific peptide substrate in assay buffer. Add 10 µL of this mix to each well.
-
ATP Addition: Prepare a solution of ATP in assay buffer. Add 10 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of the Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A431, which overexpresses EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromoquinoline derivatives for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While a direct efficacy comparison of 5-Bromoquinolin-3-ol as a kinase inhibitor is currently limited by available data, the broader bromoquinoline scaffold represents a highly promising and validated starting point for the design of novel, potent, and selective kinase inhibitors. The synthetic tractability afforded by the bromine atom, coupled with its potential to form key interactions within the kinase ATP-binding site, makes this an attractive motif for further exploration. Future work should focus on the synthesis and systematic evaluation of a diverse library of bromoquinoline derivatives against a panel of cancer-relevant kinases to elucidate detailed structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: The Case of 5-Bromoquinolin-3-ol
Introduction
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. Their role as central regulators of cellular signaling pathways makes them compelling targets for therapeutic intervention, particularly in oncology and immunology.[1][2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and potential toxicity, while in some cases, polypharmacology can be therapeutically advantageous.[3] Therefore, early and comprehensive characterization of a compound's interaction with a broad panel of kinases—its cross-reactivity profile—is not just a regulatory checkbox but a cornerstone of strategic drug development.
This guide provides an in-depth technical overview of how to approach the cross-reactivity profiling of a novel compound, using 5-Bromoquinolin-3-ol as a representative case study. We will delve into the causality behind experimental choices, compare state-of-the-art methodologies, and provide actionable protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.
The Compound in Focus: this compound
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing kinase inhibitors. The bromine atom at the 3-position of 3-bromoquinoline, for example, serves as a versatile synthetic handle for creating diverse compound libraries through various cross-coupling reactions.[4]
The Imperative of Kinase Profiling: On-Target Efficacy vs. Off-Target Liabilities
The primary goal of kinase profiling is to build a comprehensive selectivity map for a given compound. This map is invaluable for several reasons:
-
De-risking Clinical Development: Identifying potential off-target interactions early can predict and mitigate adverse effects. For instance, inhibition of kinases like KDR (VEGFR2) or HER2 can have significant physiological consequences that must be understood in the context of the intended therapeutic indication.[3]
-
Uncovering New Therapeutic Opportunities: A compound designed for a specific kinase may show potent activity against an unexpected target, opening up new avenues for development in different disease areas.
-
Informing Structure-Activity Relationship (SAR) Studies: A detailed selectivity profile provides crucial data for medicinal chemists to rationally design next-generation compounds with improved potency and selectivity.[4]
The diagram below illustrates the fundamental concept of on-target versus off-target inhibition within a simplified signaling cascade.
Caption: On-target vs. off-target kinase inhibition.
Methodologies for Kinase Profiling: A Comparative Overview
Choosing the right assay technology is critical for generating reliable and relevant data. Kinase assays can be broadly categorized into two types: functional (activity) assays, which measure the catalytic activity of the kinase, and binding assays, which measure the physical interaction between the inhibitor and the kinase.[6]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[6][7][8] | Considered the "gold standard"; direct measurement of activity; universally applicable to all kinases; low interference.[9][10] | Requires handling of radioactive materials; costly waste disposal; endpoint readout.[10] |
| Fluorescence-Based | Detects phosphorylation via changes in fluorescence (e.g., FRET, FP, TR-FRET).[8][11] | Non-radioactive; amenable to high-throughput screening (HTS); can be run in continuous kinetic mode.[12][13] | Prone to interference from fluorescent compounds; may require specific antibodies or modified substrates.[11] |
| Luminescence-Based | Measures kinase activity by quantifying the amount of ATP remaining in the reaction using luciferase.[14] | High sensitivity; simple "add-and-read" format; suitable for HTS. | Indirect measurement of phosphorylation; can be affected by compounds that interfere with luciferase. |
| Competitive Binding | Measures the ability of a test compound to displace a known, tagged ligand from the kinase's ATP-binding site.[15][16] | Directly measures binding affinity (Kd); independent of ATP or substrate; can identify non-ATP competitive inhibitors.[15][17] | Does not measure functional inhibition; may not detect inhibitors that bind outside the probe's binding site.[6] |
For initial, broad profiling, a radiometric assay is often preferred due to its robustness and universality, providing a reliable baseline of a compound's activity across the kinome.[9] Many leading commercial providers, such as Reaction Biology and Eurofins Discovery, utilize radiometric assays as their primary platform.[18][19]
Experimental Design: Profiling this compound
A well-designed experiment is self-validating. This involves careful selection of the kinase panel, a robust protocol with appropriate controls, and a clear plan for data analysis.
Selecting the Kinase Panel
The choice of kinase panel depends on the stage of the project. For a new chemical entity like this compound, a broad "diversity panel" is the logical first step. These panels are designed to cover all major branches of the human kinome tree to provide a comprehensive overview of selectivity. Commercial vendors offer a range of pre-defined and customizable panels:
-
Full Kinome Panels: Offer the most comprehensive screen, covering over 400-500 kinases.[19][20]
-
Diversity Panels: A smaller, curated set of kinases representing the breadth of the kinome.
-
Safety/Liability Panels: Focus on kinases known to be associated with adverse events if inhibited.[19]
For this guide, we will proceed with a hypothetical screen against a diversity panel.
Experimental Protocol: Radiometric Filter-Binding Assay
This protocol outlines a standard radiometric assay, widely considered the gold standard for its direct measurement of catalytic activity.[6][9][21] The principle is to measure the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate.[6]
Caption: Workflow for a radiometric filter-binding kinase assay.[21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Buffer composition is critical and must be optimized for each kinase.
-
Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to determine IC₅₀ values. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzymes.
-
ATP/Substrate Mix: Prepare a mix containing the specific peptide or protein substrate for the kinase and [γ-³³P]ATP. The concentration of unlabeled ATP should be set at or near the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors. Screening at physiological ATP levels (e.g., 1 mM) is also recommended to better predict cellular activity.[9][22]
-
-
Assay Execution (in a 96- or 384-well plate):
-
To each well, add the kinase enzyme diluted in kinase buffer.
-
Add the test compound (this compound) or control.
-
Test Wells: this compound at various concentrations.
-
Positive Control: A known potent inhibitor for the specific kinase (e.g., Staurosporine).
-
Negative (Vehicle) Control: DMSO only (represents 100% kinase activity).
-
-
Pre-incubate the kinase with the compound for 10-20 minutes at room temperature to allow for binding to occur.
-
Initiate the reaction by adding the ATP/Substrate mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate, being charged, will bind to the paper.[6]
-
Wash the filter mat multiple times with phosphoric acid to remove any unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Analysis: Interpreting the Profile
To illustrate how data from a profiling screen is interpreted, we present a hypothetical dataset for this compound against a small, representative kinase panel. This is compared with Staurosporine (a known broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor).
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| EGFR | Tyrosine Kinase | 88% | 99% | 95% |
| SRC | Tyrosine Kinase | 75% | 98% | 25% |
| ABL1 | Tyrosine Kinase | 62% | 97% | 30% |
| AURKA | Ser/Thr Kinase | 92% | 95% | 15% |
| CDK2 | Ser/Thr Kinase | 45% | 96% | 8% |
| PKA | Ser/Thr Kinase | 15% | 92% | 5% |
| ROCK1 | Ser/Thr Kinase | 22% | 89% | 12% |
| PIK3CA | Lipid Kinase | 8% | 75% | 4% |
| KDR (VEGFR2) | Tyrosine Kinase | 55% | 99% | 28% |
Interpretation of Hypothetical Data:
-
This compound Profile: This hypothetical profile suggests that this compound is a potent but not entirely selective kinase inhibitor. It shows strong activity against EGFR and AURKA, with moderate activity against other tyrosine kinases like SRC and ABL1. The lower inhibition of kinases like PKA and PIK3CA suggests some level of selectivity. This profile would classify it as a multi-targeted inhibitor, warranting further investigation into its effects on EGFR and Aurora kinase-driven pathways.
-
Staurosporine (Comparator 1): As expected, Staurosporine shows potent, indiscriminate inhibition across nearly all kinases, confirming its status as a broad-spectrum inhibitor.
-
Erlotinib (Comparator 2): This profile correctly identifies Erlotinib as a highly selective inhibitor of EGFR, with minimal activity against other kinases in the panel.
This comparative analysis is crucial. It places the selectivity of the test compound into context, allowing researchers to make informed decisions about its future development trajectory.
Conclusion and Next Steps
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. It transforms a novel chemical entity from a molecule with a hypothetical function into a well-characterized compound with a defined selectivity profile, known liabilities, and potential new opportunities.
Based on our hypothetical profiling of this compound, the logical next steps would be:
-
IC₅₀ Determination: Perform full dose-response curves for the most potently inhibited kinases (EGFR, AURKA, SRC, ABL1) to determine precise IC₅₀ values.
-
Orthogonal Assays: Validate the primary screen hits using a different assay technology, such as a non-radioactive, fluorescence-based assay or a competitive binding assay, to rule out technology-specific artifacts.[15][23]
-
Cellular Target Engagement: Move from biochemical assays to cell-based assays to confirm that the compound can engage its targets in a physiological context.[1]
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of kinase inhibitor development, maximizing the potential for success while minimizing the risks of late-stage failure.
References
- 1. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cambridge Bioscience: Continuous kinase enzyme & inhibitor activity assays: PhosphoSens [bioscience.co.uk]
- 13. assayquant.com [assayquant.com]
- 14. promega.com.br [promega.com.br]
- 15. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. pharmaron.com [pharmaron.com]
- 21. benchchem.com [benchchem.com]
- 22. assayquant.com [assayquant.com]
- 23. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative analysis of different synthetic routes to 5-Bromoquinolin-3-ol
An In-Depth Comparative Guide to the Synthetic Routes of 5-Bromoquinolin-3-ol
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Within this class, quinolin-3-ol derivatives are of particular interest due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. The introduction of a bromine atom at the 5-position further enhances the synthetic potential of this scaffold, providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This compound is therefore a valuable building block for professionals in drug discovery and development, enabling the exploration of chemical space around the quinoline core.
This guide provides a comparative analysis of the primary synthetic strategies to access this compound. We will dissect two logical and field-proven approaches: (1) the synthesis of the quinolin-3-ol core followed by regioselective bromination, and (2) the construction of the quinoline ring from a pre-brominated aromatic precursor. Each route will be evaluated based on yield, scalability, regiochemical control, and the accessibility of starting materials to provide researchers with the insights needed to make informed strategic decisions in the laboratory.
Retrosynthetic Analysis: Two Divergent Pathways
A retrosynthetic perspective on this compound reveals two main disconnections, forming the basis of our comparative analysis. The first approach involves disconnecting the bromine atom, suggesting a late-stage electrophilic bromination of a pre-formed quinolin-3-ol core. The second approach breaks the bonds forming the pyridine ring, pointing towards a cyclization strategy using a starting material where the bromine is already in place.
Caption: Retrosynthetic analysis of this compound.
Route 1: Post-Cyclization Bromination
This strategy is arguably the most direct and relies on the synthesis of the parent quinolin-3-ol, followed by an electrophilic aromatic substitution to install the bromine atom. The success of this route hinges critically on the regioselectivity of the bromination step.
Step 1.1: Synthesis of Quinolin-3-ol
A reliable and well-documented method for synthesizing quinolin-3-ol is a variation of the Pfitzinger reaction, which involves the condensation of isatin with an α-halo-ketone or its equivalent. A highly effective procedure utilizes the reaction of isatin with chloropyruvic acid under basic conditions.[2]
Mechanism Insight: The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate salt. This intermediate then undergoes condensation with the enolate of chloropyruvic acid. Subsequent intramolecular cyclization and decarboxylation yield the desired 3-hydroxycinchoninic acid, which is then thermally decarboxylated to afford quinolin-3-ol.
Caption: Workflow for the synthesis of Quinolin-3-ol.
Step 1.2: Electrophilic Bromination of Quinolin-3-ol
With quinolin-3-ol in hand, the next crucial step is bromination. The regiochemical outcome is governed by the combined electronic effects of the hydroxyl group and the pyridine nitrogen. The -OH group at C3 is a strongly activating, ortho, para-director, which would favor substitution at C2, C4, and the benzene ring. The quinoline nitrogen is deactivating, particularly towards the pyridine ring. In electrophilic substitutions on quinolines, the benzene ring is generally more reactive. The 5- and 8-positions are the most electronically favorable for substitution. The strong activating effect of the 3-OH group is expected to direct substitution primarily to the 5- and 7-positions of the benzenoid ring.
Controlling the reaction conditions (solvent, temperature, and brominating agent) is key to maximizing the yield of the desired 5-bromo isomer over other potential products like 7-bromo or 5,7-dibromo derivatives.[3][4] N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂), which can help prevent over-bromination.[5][6]
Route 2: Ring Construction from a Pre-Brominated Precursor (Friedländer Annulation)
This approach offers superior regiochemical control by incorporating the bromine atom into the starting aniline precursor. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is an excellent candidate for this strategy.
Step 2.1: Preparation of 2-Amino-6-bromobenzaldehyde
The key starting material for this route is 2-amino-6-bromobenzaldehyde. Its synthesis can be challenging but represents a solved problem in organic chemistry, often starting from commercially available 4-bromoaniline or a related compound through a series of functional group manipulations.
Step 2.2: Cyclization to Form the Quinolone Ring
The condensation of 2-amino-6-bromobenzaldehyde with a reagent like ethyl acetoacetate under basic or acidic catalysis would lead to the formation of the 5-bromo-3-substituted quinoline ring. Subsequent hydrolysis and decarboxylation would yield the target molecule.
Mechanism Insight: The reaction begins with the formation of a Schiff base between the aniline and the ketone. A subsequent intramolecular aldol-type condensation, catalyzed by either acid or base, forms the heterocyclic ring, which then dehydrates to yield the final quinoline product.
Caption: Workflow for the Friedländer synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: Post-Cyclization Bromination | Route 2: Pre-Cyclization Bromination (Friedländer) |
| Overall Yield | Moderate; dependent on bromination selectivity. | Potentially higher due to regiocontrol. |
| Number of Steps | 2-3 steps from commercial starting materials. | 3-5 steps, including synthesis of the bromo-aniline precursor. |
| Scalability | Good; quinolin-3-ol synthesis is scalable. | Moderate; synthesis of the starting aldehyde can be complex. |
| Cost of Materials | Low; Isatin and chloropyruvic acid are inexpensive. | High; multi-step synthesis of the bromo-aniline precursor increases cost. |
| Regioselectivity | Moderate to Good; requires careful optimization to favor the 5-isomer and avoid side products. | Excellent; the position of bromine is fixed from the start. |
| Purification | Challenging; requires separation of constitutional isomers (5- vs 7-bromo) and dibrominated species. | Simpler; fewer isomeric byproducts are expected from the cyclization. |
| Key Advantage | Utilizes readily available and inexpensive starting materials. | Unambiguous placement of the bromine substituent. |
| Key Disadvantage | Potential for mixture of isomers, complicating purification. | Requires a multi-step synthesis for the key starting material. |
Expert Recommendation: For exploratory, small-scale synthesis where rapid access to the material is desired and purification via chromatography is feasible, Route 1 is often preferred due to its operational simplicity and low cost of starting materials. For larger-scale campaigns or applications where isomeric purity is paramount and cannot be compromised, the initial investment in synthesizing the precursor for Route 2 is justified by the superior regiochemical control and simpler purification of the final product.
Detailed Experimental Protocol (Route 1)
This protocol is a representative procedure based on established methods for the synthesis of quinolin-3-ol and the bromination of activated quinoline systems.[2][5][6]
Part A: Synthesis of Quinolin-3-ol
-
Preparation of Base Solution: In a 3-liter, four-necked flask equipped with a mechanical stirrer, prepare a solution of potassium hydroxide (448 g, 8 moles) in 900 mL of water.
-
Addition of Isatin: To the hot, stirred solution, add isatin (147 g, 1 mole). The solid will dissolve to form an orange-yellow solution. Maintain a nitrogen atmosphere for the subsequent steps.
-
Addition of Chloropyruvic Acid: Cool the solution to 20-25°C. Vigorously stir the solution while gradually adding chloropyruvic acid (168.5 g, 1.375 moles) over 2 hours, maintaining the temperature below 25°C.
-
Reaction Quench and Isolation: After stirring for an additional hour, allow the mixture to stand at room temperature for 6 days. The resulting solid (potassium salt of 3-hydroxycinchoninic acid) is collected by filtration.
-
Decarboxylation: The crude 3-hydroxycinchoninic acid is suspended in a high-boiling point solvent like mineral oil (e.g., 250 mL) and heated to 270-295°C for 15-20 minutes until gas evolution ceases.[7]
-
Purification: Cool the mixture, dilute with a solvent like chloroform, and filter the solid product. The crude quinolin-3-ol can be recrystallized from an ethanol/water mixture to yield tan-colored crystals (typical yields 60-65%).[2]
Part B: Bromination of Quinolin-3-ol
-
Dissolution: In a flask protected from light, dissolve quinolin-3-ol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 15 mL) or acetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS, 1.0-1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. If using an organic solvent like DCM, separate the organic layer. If in acetic acid, neutralize carefully with sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of 5- and 7-bromo isomers, must be purified by column chromatography on silica gel to isolate the desired this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary strategies. The late-stage bromination of quinolin-3-ol offers a rapid and cost-effective route, but demands careful optimization and robust purification methods to ensure isomeric purity. Conversely, a ring-closing strategy like the Friedländer annulation using a pre-brominated aniline provides excellent regiocontrol, yielding a cleaner product at the cost of a more involved synthesis of the starting material. The choice between these routes will ultimately depend on the specific project requirements, including scale, purity needs, available resources, and timeline.
References
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Head-to-head comparison of 5-Bromoquinolin-3-ol and 5-Bromoquinolin-8-ol bioactivity
An In-Depth Bioactivity Comparison: 5-Bromoquinolin-3-ol vs. 5-Bromoquinolin-8-ol
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents. The introduction of substituents, such as a bromine atom and a hydroxyl group, dramatically influences the molecule's physicochemical properties and biological profile. This guide provides a head-to-head comparison of two positional isomers: this compound and 5-Bromoquinolin-8-ol, offering a deep dive into their known bioactivities, underlying mechanisms, and the profound impact of substituent placement.
While both molecules share the same molecular formula, the positioning of the hydroxyl group—at position 3 versus position 8—creates a stark divergence in their biological activities. This difference is not trivial; it fundamentally alters the molecule's ability to interact with biological targets, particularly metal ions, which is a cornerstone of the bioactivity of 8-hydroxyquinolines.
Caption: Chemical structures of this compound and 5-Bromoquinolin-8-ol.
Part 1: The Well-Characterized Bio-profile of 5-Bromoquinolin-8-ol
The 8-hydroxyquinoline moiety is a classic pharmacophore, renowned for its potent metal-chelating properties. The placement of the hydroxyl group at the C-8 position, adjacent to the ring nitrogen, creates a perfect bidentate ligand capable of forming stable complexes with a variety of metal ions like Cu²⁺, Fe³⁺, and Zn²⁺.[1] This chelation is central to its diverse biological effects.
Mechanism of Action: The Power of Chelation
The primary mechanism driving the bioactivity of 5-Bromoquinolin-8-ol is its ability to bind metal ions.[1] The deprotonated hydroxyl group and the lone electron pair on the quinoline nitrogen form a stable five-membered ring with a central metal ion. The bromine atom at the C-5 position further modulates the electronic properties and lipophilicity of the molecule, enhancing its ability to cross biological membranes and influencing the stability of the resulting metal complexes.[1]
This disruption of metal ion homeostasis is a key strategy for targeting diseased cells. For instance, cancer cells often have an elevated requirement for metals like iron and copper to support rapid proliferation and angiogenesis. By sequestering these essential ions, 8-hydroxyquinoline derivatives can induce cytotoxicity.
Caption: Metal chelation mechanism of 5-Bromoquinolin-8-ol.
Anticancer Activity
Derivatives of 5-Bromoquinolin-8-ol have demonstrated significant potential as anticancer agents. Studies have shown that brominated 8-hydroxyquinolines exhibit potent antiproliferative activity against a range of cancer cell lines. The mechanism often involves the inhibition of critical enzymes like topoisomerase I, which is vital for DNA replication and repair.[2][3] By suppressing this enzyme, these compounds can induce apoptosis (programmed cell death) and halt cancer cell proliferation.[2][4]
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4[4][5] |
| HeLa (human cervical cancer) | 26.4[4][5] | |
| HT29 (human colon adenocarcinoma) | 15.0[4][5] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7[2] |
| HeLa (human cervix carcinoma) | 12.6[2] | |
| HT29 (human colon carcinoma) | 25.6[2] |
Note: The data presented is for derivatives of 5-Bromoquinolin-8-ol, highlighting the activity of the core scaffold.
Antimicrobial Properties
The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent. The presence of the bromine atom can enhance this activity.[6] The mechanism is largely attributed to metal chelation, which can inhibit essential bacterial enzymes and disrupt the bacterial cell membrane. Derivatives of 5-Bromo-2-methylquinolin-8-ol have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with efficacy sometimes approaching that of standard antibiotics.[6]
Neuroprotective Potential
Emerging research has highlighted the role of 8-hydroxyquinolines in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][7] These conditions are often associated with metal dyshomeostasis in the brain. The ability of 5-Bromoquinolin-8-ol to chelate metal ions makes it a compound of interest for restoring this balance.[1] Furthermore, some derivatives act as multifunctional agents, also inhibiting enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in neurodegenerative disease therapy.[7]
Part 2: The Enigmatic Profile of this compound
In stark contrast to its C-8 counterpart, this compound is significantly less studied, with a near-complete absence of published bioactivity data. Most scientific literature and commercial sources list it as a chemical intermediate or building block for synthesis, with its intrinsic biological properties remaining largely unexplored.[8][9][10]
The fundamental structural difference—the hydroxyl group at C-3—is the primary reason for this divergence in research focus and, likely, in bioactivity. The 3-hydroxy and quinoline nitrogen are not positioned correctly to act as an efficient bidentate chelator in the same manner as the 8-ol isomer. This inability to form a stable five-membered chelate ring with metal ions means that the well-established mechanism of action for 8-hydroxyquinolines is not applicable to this compound.
This does not imply a lack of potential bioactivity, but rather that its activity, if any, must stem from different mechanisms. Possible avenues of interaction could include:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, interacting with protein active sites.
-
Aromatic Interactions: The quinoline ring can engage in π-π stacking with aromatic residues in enzymes or receptors.
-
Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. It is plausible that this compound could exhibit activity against certain kinases, though this remains speculative without experimental data.
The lack of research into this compound represents a significant knowledge gap but also a compelling opportunity for discovery. Its unique electronic and steric profile, distinct from the 8-ol isomer, could lead to novel pharmacological activities targeting different biological pathways.
Part 3: Head-to-Head Summary and Future Outlook
| Feature | 5-Bromoquinolin-8-ol | This compound |
| Primary Mechanism | Potent bidentate metal ion chelation.[1] | Unlikely to be an effective metal chelator; mechanism unknown. |
| Anticancer Activity | Well-documented; acts via topoisomerase inhibition and apoptosis induction.[2][3][4] | No significant data available. |
| Antimicrobial Activity | Demonstrated activity against Gram-positive and Gram-negative bacteria.[6] | No significant data available. |
| Neuroprotective Activity | Investigated for neurodegenerative diseases due to metal chelation and enzyme inhibition.[1][7] | No significant data available. |
| Research Status | Extensively studied with a large body of literature on its derivatives. | Largely uncharacterized; primarily used as a synthetic building block.[8][9] |
Part 4: Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for evaluating the key bioactivities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the antiproliferative effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Justification of Method: The MTT assay is a colorimetric, reliable, and widely accepted standard for determining cellular metabolic activity, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell health.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile broth medium (e.g., Mueller-Hinton Broth) to each well.
-
Serial Dilution: Add 100 µL of the test compound at a high concentration to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). Add 10 µL of this inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Justification of Method: The broth microdilution method is a gold standard for determining MIC. It is quantitative, reproducible, and allows for the testing of multiple compounds and bacterial strains simultaneously, making it highly efficient for screening potential antimicrobial agents.
References
- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-methylquinolin-8-ol|High-Purity Research Chemical [benchchem.com]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1261733-77-0|this compound|BLD Pharm [bldpharm.com]
- 9. 5-Bromoquinolin-3-amine|CAS 1330754-37-4 [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
A Comparative Guide to the Purity Assessment of Synthesized 5-Bromoquinolin-3-ol by HPLC and NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical and pharmaceutical development. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug substance.[1] This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of synthesized 5-Bromoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry.
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of analysis that aligns with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4]
The Criticality of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. An impurity may co-elute with the main peak in HPLC or its signals may be obscured in an NMR spectrum. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—is paramount for a comprehensive and trustworthy purity profile. HPLC separates components based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[5] This dual approach provides a more complete and validated picture of the sample's composition.
Experimental Workflow for Purity Determination
The overall workflow for the purity assessment of this compound involves a systematic approach, beginning with sample preparation and culminating in the integration of data from both HPLC and NMR to assign a final purity value.
Caption: Overall workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Relative Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis for its high resolving power and sensitivity in separating and quantifying impurities.[1] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method with UV or Photodiode Array (PDA) detection is typically employed. A PDA detector is particularly advantageous as it can assess peak purity by comparing UV spectra across a single chromatographic peak.[6]
Causality in HPLC Method Development
The choice of chromatographic conditions is critical for achieving optimal separation of the main compound from potential impurities. These impurities can include starting materials, by-products from side reactions (e.g., isomers, over-brominated products), and degradation products.[7]
-
Column Selection: A C18 column is a common choice for moderately polar heterocyclic compounds like quinolinols, offering a good balance of hydrophobic retention and peak shape.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve impurities with a wide range of polarities. The buffer helps to maintain a consistent pH, which is crucial for the ionization state and retention of the acidic phenolic group and the basic quinoline nitrogen in this compound.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity for both the main compound and any structurally related impurities. A PDA detector can scan a range of wavelengths, providing more comprehensive data.[6]
Detailed HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 254 nm (with spectral scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
Interpreting HPLC Data
The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Illustrative HPLC Purity Data for a Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Peak Purity | Identity |
| 1 | 4.2 | 1,500 | 0.05 | - | Starting Material |
| 2 | 10.5 | 2,950,000 | 99.80 | Pure | This compound |
| 3 | 12.8 | 4,500 | 0.15 | - | Unknown Impurity |
| Total | 2,956,000 | 100.00 |
This method provides the relative purity. It assumes that all compounds have a similar response factor at the detection wavelength, which may not be accurate. Therefore, HPLC purity is often reported as "area %" and should be corroborated by a primary method like quantitative NMR.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination.[10][11][12] Unlike HPLC, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[10] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and weight.[13][14]
Causality in qNMR Experimental Design
The accuracy of qNMR hinges on specific experimental parameters and careful sample preparation.[12]
-
Internal Standard Selection: The internal standard must be of high purity, stable, non-reactive with the sample, and have at least one sharp resonance that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) that dissolves both the analyte and the internal standard is essential.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The delay between pulses must be long enough to allow for complete relaxation of all nuclei being measured. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended to ensure the signal intensity is directly proportional to the number of protons.[10]
-
Signal Selection: Choose non-overlapping, sharp singlet signals from both the analyte and the internal standard for integration to minimize integration errors.
Detailed ¹H-qNMR Protocol
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° single pulse experiment.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for signals to be integrated).
-
Acquisition Time (aq): ≥ 3 seconds.
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals from the analyte and the internal standard.
-
qNMR Calculation and Data Interpretation
The purity of the analyte (Purity_Analyte) is calculated using the following formula:
Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
Purity: Purity of the standard
Table 2: Illustrative qNMR Purity Data for this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.05 mg | 5.12 mg |
| Molecular Weight (MW) | 224.05 g/mol | 116.07 g/mol |
| Selected Signal | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.15 |
| Purity of Standard | - | 99.8% |
| Calculated Purity | 99.6% |
The qNMR result provides an absolute purity value, which is orthogonal to the relative purity obtained from HPLC.[5]
Integrating HPLC and qNMR Data: A Self-Validating System
The power of this dual-technique approach lies in the comparison of the results. The close agreement between the HPLC area % and the absolute qNMR purity provides a high degree of confidence in the final purity assignment.
Caption: Logical relationship for integrating HPLC and qNMR data.
Table 3: Comparative Purity Assessment Summary
| Technique | Principle | Purity Value Type | Result for Batch X | Advantages | Limitations |
| HPLC-PDA | Chromatographic Separation | Relative (Area %) | 99.80% | High sensitivity for detecting minor impurities; provides impurity profile. | Assumes equal detector response for all components; requires reference standards for impurity identification.[6] |
| ¹H-qNMR | Nuclear Magnetic Resonance | Absolute (% w/w) | 99.6% | Primary method, no identical reference standard needed; provides structural confirmation.[10][15] | Lower sensitivity than HPLC for trace impurities; signal overlap can complicate quantification.[11] |
| Conclusion | Orthogonal Comparison | Final Assigned Purity | 99.6% | High confidence in the assigned purity value; fulfills regulatory expectations for well-characterized substances.[2][16] |
In this illustrative example, the HPLC area percentage (99.80%) is slightly higher than the absolute purity determined by qNMR (99.6%). This is a common observation, as non-chromophoric impurities (like inorganic salts or residual solvents not eluting) would not be detected by UV, while qNMR, being a mass-based method, would account for their presence. The close correlation between the two values, however, strongly supports the assigned purity of 99.6%.
Conclusion
The purity assessment of a synthesized compound like this compound is not a task for a single analytical method. A robust, self-validating approach that leverages the orthogonal strengths of both HPLC and qNMR is essential for ensuring the quality and integrity of the material. HPLC provides a detailed fingerprint of the impurity profile, while qNMR delivers a definitive, absolute purity value. By integrating the data from these two powerful techniques, researchers and drug developers can assign a purity value with the highest degree of scientific confidence, meeting the rigorous standards of the pharmaceutical industry.
References
- 1. moravek.com [moravek.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. ethz.ch [ethz.ch]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharma.gally.ch [pharma.gally.ch]
A Comparative Benchmarking Guide to the Fluorescent Properties of 5-Bromoquinolin-3-ol Derivatives
For researchers, scientists, and professionals in drug development, the rational design and selection of fluorescent probes are paramount for robust and insightful experimental outcomes. Quinoline derivatives, a class of heterocyclic compounds, have garnered significant attention as versatile fluorophores. Their utility stems from a rigid bicyclic structure that often results in favorable photophysical properties, which can be finely tuned through synthetic modifications. This guide provides a comprehensive technical comparison of the fluorescent properties of 5-bromoquinolin-3-ol derivatives and related analogues, offering a framework for their evaluation and application in various research contexts.
The core structure of this compound offers a unique scaffold where the electron-withdrawing bromine atom at the 5-position and the ionizable hydroxyl group at the 3-position can significantly influence the molecule's electronic and, consequently, its fluorescent properties. Understanding these structure-property relationships is crucial for the development of bespoke fluorescent probes for specific biological or chemical sensing applications.
Key Performance Indicators for Fluorescent Probes
The efficacy of a fluorescent probe is quantified by several key photophysical parameters. A thorough understanding of these metrics is essential for selecting the most appropriate probe for a given application.
-
Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous as it allows for the use of lower probe concentrations to achieve a detectable fluorescence signal, minimizing potential cytotoxicity or off-target effects.
-
Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield closer to 1 indicates a highly efficient and bright fluorophore.
-
Stokes Shift (Δλ): The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is highly desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios and reduced self-quenching.
-
Solvatochromism: This refers to the change in the absorption or emission wavelength of a fluorophore in response to the polarity of its solvent environment. Probes exhibiting significant solvatochromism can be powerful tools for studying changes in the local microenvironment of biomolecules.
-
pH Sensitivity: The fluorescence of many quinoline derivatives is sensitive to changes in pH, which can be exploited for the development of pH sensors for monitoring intracellular or extracellular environments.
Comparative Analysis of this compound Derivatives and Analogues
While comprehensive photophysical data for a wide range of simple this compound derivatives is not extensively available in the public domain, we can draw valuable insights from related structures. The following table summarizes the key photophysical properties of a complex Schiff base ligand incorporating a 5-bromo-hydroxyquinoline moiety, alongside other relevant quinoline derivatives for comparative purposes. This allows for an informed estimation of the expected properties of novel this compound derivatives.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| 5-Bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) | 375 | - | - | - | DMF | [1] |
| 2-Aryl-3-hydroxyquinolone derivative | ~350-400 | ~450-550 | ~100-150 | Up to 0.83 | Various organic solvents | [2][3] |
| Tetrahydro[3]helicene-based organic dye | 385 | 502 | 117 | 0.703 | CH2Cl2 | [4] |
| N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide Zn(II) complex | 356 | 508 | 152 | Strong | Ethanol | [5] |
Data for BHMQMHI is limited to absorption maxima as fluorescence emission data was not provided in the reference. The other compounds are included to provide a comparative context for the fluorescence properties of substituted hydroxyquinolines.
The data suggests that quinolin-3-ol derivatives can exhibit significant Stokes shifts and high quantum yields, making them promising candidates for various fluorescence applications. The introduction of a bromine atom at the 5-position is expected to influence the electronic properties of the quinoline core, potentially leading to red-shifted absorption and emission spectra and altered quantum yields due to the heavy atom effect.
Experimental Protocols for Characterization
To accurately benchmark the fluorescent properties of novel this compound derivatives, a standardized set of experimental protocols is essential.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the absorption and emission maxima, and subsequently the Stokes shift.
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol). From the stock, prepare a series of dilutions in the desired solvent or buffer system to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Absorbance Measurement: Using a UV-Visible spectrophotometer, record the absorbance spectrum of the sample from approximately 250 nm to 600 nm. The wavelength of maximum absorbance (λabs) should be identified.
-
Fluorescence Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm. The wavelength of maximum emission (λem) is then determined.
-
Fluorescence Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
-
Stokes Shift Calculation: Calculate the Stokes shift (Δλ) using the formula: Δλ = λem - λabs.
Determination of Fluorescence Quantum Yield (ΦF)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescent standard with an absorption and emission profile that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95).
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects. The absorbances of the sample and standard solutions should be closely matched at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Factors Influencing the Fluorescence of this compound Derivatives
The fluorescent properties of these derivatives are not static and can be significantly influenced by their local environment. A comprehensive benchmarking study should investigate these effects.
Solvent Polarity
The polarity of the solvent can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the emission spectrum (solvatochromism). By measuring the fluorescence spectra in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water), the sensitivity of the this compound derivative to its environment can be quantified.
pH
The hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring can undergo protonation or deprotonation depending on the pH of the solution. This can lead to significant changes in the absorption and fluorescence properties. Titrating the sample solution with acid or base and recording the fluorescence spectra at different pH values can reveal the pKa of the ground and excited states and establish the utility of the derivative as a pH sensor.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for benchmarking this compound derivatives.
Caption: Factors influencing the fluorescence of this compound derivatives.
Conclusion
The this compound scaffold presents a promising platform for the development of novel fluorescent probes. While a comprehensive dataset for a wide array of derivatives is still emerging, the foundational principles of fluorescence and the comparative data from related quinoline structures provide a strong basis for future research. By systematically applying the experimental protocols outlined in this guide, researchers can rigorously benchmark the performance of new derivatives and rationally design probes with tailored photophysical properties for advanced applications in cellular imaging, sensing, and drug discovery.
References
- 1. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparing different catalyst systems for 3-bromoquinoline coupling reactions
An In-Depth Guide to Catalyst Systems for 3-Bromoquinoline Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds.[1] The strategic installation of substituents at the 3-position of the quinoline ring via cross-coupling reactions is a powerful tool in medicinal chemistry.[2] The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance.[2] This guide provides a comparative analysis of various catalyst systems for the coupling of 3-bromoquinoline, focusing on the most prevalent palladium-catalyzed reactions, and touching upon emerging nickel- and copper-based systems.
The Central Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[3] For 3-bromoquinoline, these reactions allow for the introduction of a wide range of substituents, which is a key step in the synthesis of many pharmaceutical agents.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the 3-bromoquinoline to a Pd(0) complex, transmetalation (or a related step), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
The efficiency of these reactions is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[2] The ligand, in particular, plays a crucial role. Strong σ-donating, bulky phosphine ligands increase electron density on the palladium center, which accelerates the rate-determining oxidative addition step.[4][5] Bulky ligands also promote the final reductive elimination step.[4]
I. Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid.[2][6] For the arylation of 3-bromoquinoline, the selection of the palladium catalyst and ligand is crucial for achieving high yields and overcoming challenges like catalyst deactivation or competing side reactions.[6][7]
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classical, reliable system, though may require higher temperatures.[2] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | dppf is a robust ligand, often providing good yields and functional group tolerance.[6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands like XPhos are generally effective for challenging substrates.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | High | SPhos is another highly effective bulky ligand, often used for difficult couplings.[7] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | Good | Nickel catalysts are emerging as a cost-effective alternative to palladium.[8] |
Causality Behind Component Selection:
-
Ligands : The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical.[7] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[5] They also accelerate reductive elimination, often leading to higher yields and preventing side reactions like debromination.[7]
-
Bases : An inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, facilitating the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvents : A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water is often necessary for the base to function effectively, while the organic solvent ensures the solubility of the reactants and catalyst.[6][7]
II. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, replacing harsher, traditional methods.[1][10] This reaction is essential for synthesizing 3-aminoquinoline derivatives, which are valuable building blocks for therapeutic agents.[1] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[1][2]
Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 | High | XPhos is a go-to ligand for a broad range of amine couplings, known for its high reactivity.[2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Good | BINAP, a bidentate ligand, was an early breakthrough for coupling primary amines.[10] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[2] |
Causality Behind Component Selection:
-
Ligands : The development of sterically hindered and electron-rich ligands was the key to making this reaction general and efficient.[5][10] Ligands like XPhos facilitate the crucial reductive elimination step that forms the C-N bond, which can be slow with less bulky ligands.[1]
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[2]
-
Precatalysts : Precatalysts like G3-XPhos are air-stable compounds that efficiently generate the active Pd(0) catalyst in situ. This improves reproducibility and allows for lower catalyst loadings.[2]
III. Sonogashira Coupling: Introducing C-C (Alkynyl) Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[2][11] It traditionally employs a dual catalyst system of palladium and copper(I).[12]
Comparative Performance of Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT-60 | Good | The classic Sonogashira system; the amine acts as both base and solvent.[7] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 78 | A modified system that can offer improved yields for certain substrates.[13] |
| Pd(OAc)₂ | None | P(t-Bu)₃ | Various | Various | RT | High | Copper-free conditions can prevent the undesired homocoupling of the alkyne.[2] |
| Cobalt Salt | None | None | Choline Hydroxide | Water | RT | Moderate | An emerging transition-metal-free alternative, though with limited scope so far.[14] |
Causality Behind Component Selection:
-
Dual Catalysis : In the traditional mechanism, the palladium catalyst undergoes oxidative addition with 3-bromoquinoline. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Copper-Free Systems : A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[7] Copper-free systems, often relying on more electron-rich and bulky phosphine ligands, were developed to circumvent this issue.[7]
IV. Heck Reaction: Vinylation through C-C Bond Formation
The Heck reaction facilitates the coupling of an aryl halide with an alkene.[11] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[2]
Comparative Performance of Catalyst Systems for Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF / NMP | 100-140 | Moderate-Good | A standard, widely used protocol for the Heck reaction.[2][15] |
| Pd(OAc)₂ | None | NBu₃ | NMP | 140 | Good | Phosphine-free systems can be effective, though often require higher temperatures.[16] |
Causality Behind Component Selection:
-
Mechanism : The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[17]
-
Base : The base (typically an amine like triethylamine) is required to neutralize the hydrogen bromide that is formed during the catalytic cycle.[2]
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Workflow for Reaction Setup
Protocol 1: Suzuki-Miyaura Coupling[6]
-
Preparation : To a dry Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination[2]
-
Preparation : Charge an oven-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as sodium t-butoxide (NaOt-Bu, 1.4-2.0 mmol).
-
Inert Atmosphere : Evacuate the tube and backfill with argon.
-
Reagent Addition : Add the solvent (e.g., toluene or dioxane, 5 mL), 3-bromoquinoline (1.0 mmol), and the desired amine (1.2 mmol).
-
Reaction : Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling[7]
-
Preparation : To a Schlenk flask, add 3-bromoquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (CuI, 1 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) multiple times.
-
Reagent Addition : Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup & Purification : Follow a standard aqueous workup and purification by column chromatography.
Protocol 4: Heck Reaction[2]
-
Preparation : In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as triethylamine (NEt₃, 1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).
-
Reaction : Seal the tube and heat to 100-140°C for 12-24 hours.
-
Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. Heck Reaction [organic-chemistry.org]
A Comparative Toxicological Assessment of 5-Bromoquinolin-3-ol Against Clinically Relevant Quinolone-Based Therapeutics
This guide provides a comparative analysis of the toxicological profile of the research chemical 5-Bromoquinolin-3-ol against the established side effect profiles of standard-of-care drugs derived from the quinoline scaffold. As this compound is a chemical intermediate and not a clinical drug, this document focuses on potential hazards inferred from its structure and available safety data, juxtaposed with the well-documented adverse effects of clinically approved quinoline-based medicines. The objective is to offer researchers and drug development professionals a contextual safety framework for handling and evaluating novel quinoline derivatives.
Introduction: The Quinoline Scaffold and the Challenge of a Direct Comparison
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of drugs used to treat malaria, cancer, infections, and inflammatory diseases.[1][2][3][4] Its versatility, however, is matched by a propensity for diverse and sometimes severe side effects, which are highly dependent on the specific functional groups attached to the core structure.[2][5]
This compound is a halogenated hydroxyquinoline, a chemical building block used in synthetic chemistry.[6] It is not an approved drug and therefore possesses no clinical "side effect profile." Information is limited to standard toxicological data sheets, which primarily outline hazards related to acute exposure, such as irritation.[7][8][9]
To provide a meaningful safety and liability assessment for researchers, this guide will compare the known toxicological properties of simple hydroxyquinolines to the well-characterized side effect profiles of two major classes of standard-of-care quinoline drugs:
-
Antimalarial and Immunomodulatory Hydroxyquinolines (e.g., Chloroquine, Clioquinol)
-
Quinolone Antibiotics (e.g., Ciprofloxacin, Levofloxacin)
This comparative approach allows for an informed perspective on the potential risks associated with the this compound structure, grounded in decades of clinical experience with related compounds.
Toxicological Profile of Simple Halogenated Hydroxyquinolines
The toxicological profile of this compound itself is not well-studied beyond basic safety assessments. However, significant insights can be drawn from its parent structure, 8-hydroxyquinoline, and a closely related, historically used drug, clioquinol.
This compound and its Isomers
Safety Data Sheets (SDS) for bromoquinoline derivatives consistently list hazards such as skin and eye irritation, respiratory tract irritation, and harm if swallowed, inhaled, or in contact with skin.[8][9][10][11] These warnings pertain to acute, direct exposure in a laboratory setting and do not describe systemic, organ-specific toxicity upon absorption. The key structural alerts are the hydroxyl group (-OH) and the bromine atom (-Br) on the quinoline core, which dictate its chemical reactivity and potential biological interactions.
Mechanistic Insights from 8-Hydroxyquinoline
The parent compound, 8-hydroxyquinoline, is a well-known metal chelator.[12] Its ability to bind essential metal ions like zinc, copper, and iron is central to its biological activity, including its antimicrobial and potential anticancer effects.[12][13] However, this same mechanism can induce toxicity. Animal studies have demonstrated that high doses of 8-hydroxyquinoline can lead to liver and kidney damage.[12] Furthermore, it is considered a potential mutagen.[14] This suggests that other hydroxyquinoline derivatives, including this compound, may share this propensity for disrupting metal homeostasis, a key mechanism of toxicity.
A Cautionary Tale: The Neurotoxicity of Clioquinol
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline structurally analogous to this compound. Formerly used as an oral antiparasitic agent, it was withdrawn from the market in many countries after being linked to a devastating neurological syndrome known as Subacute Myelo-Optic Neuropathy (SMON), particularly in Japan.[15][16]
The neurotoxicity of clioquinol is believed to be mediated by its pro-oxidant effects and its ability to chelate metals, leading to neuronal cell death.[17][18] Despite its potential therapeutic applications in neurodegenerative diseases like Alzheimer's, its history of severe neurotoxicity serves as a stark warning about the potential dangers inherent in simple, halogenated hydroxyquinoline structures.[15][19]
Side Effect Profiles of Standard-of-Care Quinolines
The clinical side effect profiles of approved quinoline drugs are extensive and organ-specific, illustrating how substitutions on the quinoline core dramatically alter their safety.
Antimalarial & Immunomodulatory Quinolines (Chloroquine & Hydroxychloroquine)
Used for decades to treat malaria, lupus, and rheumatoid arthritis, these drugs have a well-defined risk profile dominated by:
-
Retinopathy: Irreversible retinal damage ("bull's-eye maculopathy") can occur with long-term use, necessitating regular ophthalmological screening.
-
Cardiotoxicity: Can induce cardiomyopathy and QT interval prolongation, leading to potentially fatal arrhythmias.
-
Dermatological Effects: Rashes, pruritus, and pigmentation changes are common.
-
Gastrointestinal Upset: Nausea, vomiting, and diarrhea are frequent but typically mild.
Fluoroquinolone Antibiotics (Ciprofloxacin, Levofloxacin)
This major class of antibiotics, while highly effective, carries multiple "black box" warnings from regulatory agencies due to the risk of severe, disabling, and potentially permanent side effects, including:
-
Tendinopathy and Tendon Rupture: Particularly affecting the Achilles tendon.
-
Peripheral Neuropathy: Nerve damage that can be irreversible.
-
Central Nervous System Effects: A range of effects including dizziness, confusion, hallucinations, and seizures.
-
Aortic Aneurysm and Dissection: An increased risk of life-threatening aortic rupture.
-
Phototoxicity: Increased sensitivity to sunlight.
Comparative Analysis and Data Summary
The known and potential toxicities are summarized below. It is critical to note that the data for this compound is predictive and based on structural alerts, while the data for the other compounds is based on extensive preclinical and clinical evidence.
| Compound/Class | Core Structure | Primary Mechanism of Action/Toxicity | Key Side Effects / Toxicological Hazards |
| This compound | Halogenated Hydroxyquinoline | Metal Chelation (Predicted), General Cytotoxicity | Known: Skin/eye/respiratory irritation.[8][10] Potential: Neurotoxicity, hepatotoxicity, genotoxicity (inferred from analogs).[12][17][20] |
| Clioquinol | Halogenated Hydroxyquinoline | Metal Chelation, Oxidative Stress[17] | Severe Neurotoxicity (SMON) , optic neuropathy, myelopathy.[15][16][18] |
| Chloroquine / HCQ | 4-Aminoquinoline | Interference with heme polymerization | Retinopathy, Cardiotoxicity (QT prolongation, cardiomyopathy), GI distress. |
| Fluoroquinolones | Fluoro-substituted Quinolone | Inhibition of DNA gyrase/topoisomerase IV | Tendinopathy/tendon rupture, Peripheral Neuropathy, CNS effects, Aortic aneurysm. |
This comparison highlights a crucial principle: while all are quinolines, their side effect profiles are distinct. The hydroxyquinoline subgroup (including this compound and Clioquinol) carries a significant risk of toxicity related to metal chelation and oxidative stress, with neurotoxicity being a primary concern. In contrast, substitutions at other positions, as seen in chloroquine and the fluoroquinolones, shift the toxicity profile to other organ systems like the retina, heart, and connective tissues.
Experimental Protocols for Preclinical Safety Assessment
For any novel quinoline derivative intended for biological research, a rigorous preclinical safety evaluation is paramount. Below are standard methodologies for initial toxicity screening.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound reduces the viability of cultured cells by 50% (IC50), providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Culture: Plate relevant cells (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Workflow for Preliminary In Vivo Acute Toxicity Study
This workflow outlines a high-level plan to establish the median lethal dose (LD50) and identify signs of acute toxicity in a rodent model. All animal studies must be conducted under approved ethical protocols.
Workflow:
-
Animal Model: Use healthy, young adult mice or rats (e.g., C57BL/6 or Sprague-Dawley), separated by sex.
-
Dose Formulation: Formulate this compound in a suitable vehicle (e.g., corn oil with 5% DMSO).
-
Dose Administration: Administer single doses via a relevant route (e.g., oral gavage or intraperitoneal injection) to different groups of animals at escalating concentrations.
-
Observation: Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) and mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
-
Data Analysis: Determine the LD50 using statistical methods (e.g., Probit analysis) and document all observed toxicities.
Visualizations
Diagram 1: The Quinolone Scaffold and its Therapeutic Derivatives
References
- 1. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benthamscience.com [benthamscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 13. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | NQO1 protects against clioquinol toxicity [frontiersin.org]
- 17. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzforum.org [alzforum.org]
- 20. Toxicity of 8-Hydroxyquinoline in Cryprinus carpio Using the Acute Toxicity Test, Hepatase Activity Analysis and the Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoquinolin-3-ol
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromoquinolin-3-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system for safety and compliance.
Core Directive: Hazard Assessment of this compound
The primary causality for the stringent disposal protocols described herein stems from the compound's likely classification under the Globally Harmonized System (GHS). Based on data from similar bromoquinoline and bromoisoquinoline structures, this compound should be handled as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
A cause of skin irritation and serious eye irritation.[2][3][4][5][6][7]
-
Potentially toxic to aquatic life with long-lasting effects, a characteristic of many quinoline-based compounds.[8][9]
Furthermore, thermal decomposition is anticipated to release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][10][11] Therefore, under no circumstances should this chemical be disposed of via standard drain or solid waste streams.[8][9] All waste containing this compound must be treated as hazardous chemical waste .
Immediate Safety & Handling Protocols
Before initiating any disposal-related activity, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. This is a non-negotiable baseline for ensuring operator safety.
Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12]
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE. It is critical to inspect all PPE for integrity before each use.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves properly after use.[8] | To prevent dermal absorption, as the compound is classified as harmful in contact with skin.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US).[3][8] | To prevent contact with a substance known to cause serious eye irritation.[2][3][4] |
| Skin/Body Protection | A full-length laboratory coat.[8] | To prevent accidental skin contact with solid particles or solutions. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process involving segregation, containerization, and coordination with certified waste handlers.
The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.
-
Designate a Halogenated Organic Waste Stream: this compound waste is a halogenated waste. It must be collected separately from non-halogenated solvent and solid waste streams.[13][14] Co-mingling can complicate disposal and increase costs.
-
Incompatibilities: Avoid mixing this waste with strong oxidizing agents.[8][9]
-
Types of Waste:
-
Solid Waste: Collect unused or contaminated this compound powder, contaminated consumables (e.g., weigh boats, wipes, gloves, absorbent pads from spills) in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, designated halogenated liquid waste container. The first rinse of any emptied container must also be collected as hazardous waste.[13]
-
Proper containerization is crucial for safe storage and transport.
-
Container Selection: Use only designated, leak-proof, and chemically compatible containers. A glass bottle with a secure screw cap is recommended for liquids, while a wide-mouth polyethylene or glass jar is suitable for solids.[8][12] The container must be in good condition, free of external contamination.[14]
-
Secure Closure: Keep waste containers tightly closed at all times except when waste is being added.[12][14] Using a funnel that is then left in the opening is not an acceptable practice.[12]
-
Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion.[14]
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Labeling Protocol: The container must be clearly labeled with a "Hazardous Waste" sticker or tag provided by your institution.[8]
-
Content Declaration: The label must include the full chemical name, "this compound," and list all other components in the waste container with their approximate concentrations.
In the event of a spill, a prepared response is key to mitigating hazards.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[9]
-
Wear Full PPE: Don all required PPE as listed in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous solid waste container.[8][9]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials (wipes, solvent rinses) must also be disposed of as hazardous waste.[8]
-
Interim Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as a satellite accumulation area or a main chemical waste storage room.[8]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8] They are equipped to handle the final treatment, which may involve methods like high-temperature incineration.[15]
Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately for medical help.[1]
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ethz.ch [ethz.ch]
- 15. biosynce.com [biosynce.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
